molecular formula C40H80NO8P B11938459 16:0-16:0 PC-d31

16:0-16:0 PC-d31

货号: B11938459
分子量: 765.2 g/mol
InChI 键: KILNVBDSWZSGLL-PZEIKBMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16:0-16:0 PC-d31 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 765.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H80NO8P

分子量

765.2 g/mol

IUPAC 名称

[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2

InChI 键

KILNVBDSWZSGLL-PZEIKBMPSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

规范 SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

产品来源

United States

Foundational & Exploratory

what is 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 16:0-16:0 PC-d31 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated synthetic phospholipid. It is a derivative of dipalmitoylphosphatidylcholine (DPPC), a ubiquitous saturated phospholipid in eukaryotic cell membranes and the primary component of pulmonary surfactant.[1][2] The defining feature of this compound is the replacement of 31 hydrogen atoms with deuterium on one of the palmitoyl (16:0) acyl chains. This isotopic labeling makes it an invaluable tool in lipidomics, primarily serving as an internal standard for the accurate quantification of phospholipids in complex biological samples using mass spectrometry.[3]

This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, its application in lipidomics workflows, and detailed experimental protocols.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research. The key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C40H49NO8PD31[4]
Formula Weight 765.23[4]
Exact Mass 764.757[4]
Purity >99%[4]
Storage Temperature -20°C[4]
CAS Number 56952-02-4[4]

Application in Mass Spectrometry-Based Lipidomics

This compound is predominantly used as an internal standard in quantitative lipidomics studies.[3] The addition of a known amount of this deuterated standard to a biological sample at the beginning of the experimental workflow allows for the correction of variability introduced during sample preparation and analysis. This includes sample loss during lipid extraction and variations in ionization efficiency in the mass spectrometer.[3]

The workflow for a typical lipidomics experiment involves several key stages, from sample preparation to data analysis. The use of a deuterated internal standard like this compound is integral to achieving accurate and reproducible quantification of endogenous lipids.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (LC Separation) Reconstitute->LC MS Mass Spectrometry (MS and MS/MS Data Acquisition) LC->MS Peak_Picking Peak Picking and Integration MS->Peak_Picking Quantification Quantification using Internal Standard Ratio Peak_Picking->Quantification Identification Lipid Identification Quantification->Identification Statistical_Analysis Statistical Analysis Identification->Statistical_Analysis

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of lipidomics experiments. Below are protocols for key experimental stages.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting lipids from biological fluids.[3]

  • Sample Preparation: To 100 µL of plasma, add a known amount of this compound in a chloroform/methanol solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture and vortex again.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -20°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general approach for the separation and detection of phospholipids.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.[3]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[3]

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes for comprehensive lipid coverage.

    • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) is then performed on selected precursor ions to obtain structural information and confirm lipid identity. For phosphatidylcholines, a common approach in positive ion mode is to perform a precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup.[5]

Data Analysis and Quantification

The accurate quantification of endogenous lipids relies on the comparison of their peak areas to that of the internal standard.

Quantification_Logic Analyte_Peak Peak Area of Endogenous Lipid Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Peak->Ratio IS_Peak Peak Area of This compound (IS) IS_Peak->Ratio Concentration_Analyte Calculate Concentration of Endogenous Lipid Ratio->Concentration_Analyte Concentration_IS Known Concentration of IS Concentration_IS->Concentration_Analyte

Caption: Logical relationship for the quantification of endogenous lipids.

Signaling Pathways and Further Applications

While the primary role of this compound is as an internal standard, its non-deuterated counterpart, DPPC, is a key player in various biological processes. DPPC is a major component of lipid bilayers and is crucial for the function of pulmonary surfactant, which reduces surface tension in the alveoli of the lungs.[1][6] Deficiencies in DPPC can lead to respiratory distress syndrome.[6]

Isotopically labeled lipids like this compound can also be used in studies of lipid metabolism and membrane dynamics. For instance, they can be used to trace the fate of phospholipids in metabolic pathways or to study the movement of lipids within and between cellular membranes.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the accurate and precise quantification of phospholipids, which is critical for understanding the role of these molecules in health and disease. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this valuable research tool in a variety of scientific investigations.

References

An In-depth Technical Guide to 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine is a deuterated synthetic phospholipid. It is an isotopic analog of the ubiquitous saturated phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant. The defining feature of this molecule is the replacement of 31 hydrogen atoms with deuterium isotopes on the acyl chain at the sn-2 position of the glycerol backbone. This selective isotopic labeling makes it an invaluable tool for researchers in biophysics, membrane science, and drug delivery, enabling detailed structural and dynamic studies of lipid bilayers using techniques that can differentiate between isotopes, such as neutron scattering and mass spectrometry.

This guide provides a comprehensive overview of the structure, properties, and common experimental applications of 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine consists of a central glycerol backbone. A saturated 16-carbon palmitoyl chain is ester-linked to the sn-1 position. A perdeuterated palmitoyl chain (C₁₅D₃₁COO-) is ester-linked to the sn-2 position. The polar headgroup, phosphocholine, is attached to the sn-3 position. This amphipathic nature, with a hydrophilic headgroup and hydrophobic tails, allows it to self-assemble into bilayers in aqueous environments, forming vesicles or liposomes.

structure cluster_glycerol sn-glycero-3-phosphocholine Backbone cluster_chains Acyl Chains G Glycerol P Phosphate G->P sn-3 sn1 sn-1: Palmitoyl Chain (C16:0, fully protonated) G->sn1 sn-1 sn2 sn-2: Palmitoyl-d31 Chain (C16:0, perdeuterated) G->sn2 sn-2 C Choline P->C

Caption: Schematic structure of 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine.
Data Presentation: Physicochemical Properties

The key quantitative data for this lipid are summarized in the table below, with a comparison to its non-deuterated counterpart, DPPC.

Property1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Synonyms DPPC-d31, 16:0/16:0-d31 PCDPPC, PC(16:0/16:0)
Molecular Formula C₄₀H₄₉D₃₁NO₈PC₄₀H₈₀NO₈P
Molecular Weight 765.23 g/mol [1]734.04 g/mol
Exact Mass 764.7225 Da733.5622 Da
Physical Form Solid PowderSolid Powder
Storage Temperature -20°C-20°C

Experimental Protocols & Methodologies

The primary application of DPPC-d31 is in the creation of model membranes (liposomes) for biophysical analysis.

General Synthesis Pathway

The synthesis of asymmetrically deuterated phospholipids like DPPC-d31 is a multi-step process. While specific protocols are often proprietary, the general chemical strategy involves the following key stages:

  • Preparation of Deuterated Precursor: The synthesis begins with the production of perdeuterated palmitic acid (palmitic acid-d31). This is often achieved through methods like catalytic hydrogen-deuterium exchange on the protonated fatty acid.

  • Chirospecific Glycerol Backbone: A chiral precursor of the glycerol backbone, such as sn-glycero-3-phosphocholine, is used to ensure the correct stereochemistry.

  • Regiospecific Acylation: The synthesis proceeds with two sequential, position-specific esterification reactions:

    • The sn-1 hydroxyl group of the glycerol backbone is acylated with standard (protonated) palmitic acid.

    • The sn-2 hydroxyl group is then acylated using the prepared deuterated palmitic acid-d31. Catalysts like dicyclohexylcarbodiimide (DCC) are often employed to facilitate this ester bond formation.[2]

  • Purification: The final product is purified using techniques such as column chromatography to remove reactants and by-products, ensuring high purity for experimental use.

Protocol for Model Membrane (Liposome) Preparation

A standard and widely used method for preparing unilamellar liposomes for biophysical studies is the lipid film hydration followed by extrusion technique.

Materials:

  • 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine powder

  • Other lipids as required for mixed-lipid systems (e.g., cholesterol)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator or nitrogen/argon gas stream

  • High-vacuum pump

  • Water bath

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Weigh the desired amount of lipid powder and dissolve it in chloroform or a suitable organic solvent mixture within a clean, round-bottom flask. For mixed lipid systems, co-dissolve all lipids to ensure a homogenous mixture.[3][4]

  • Film Formation: Remove the organic solvent using a gentle stream of inert gas (nitrogen or argon) or a rotary evaporator. Rotate the flask during evaporation to create a thin, uniform lipid film on the inner surface.[3][5]

  • Residual Solvent Removal: Place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent, which is critical for bilayer integrity.[3]

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tc) of the lipid with the highest Tc (for DPPC, this is 41°C). Agitate the flask gently to hydrate the lipid film. This process typically forms large, multilamellar vesicles (MLVs).[3][4]

  • Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to several (5-10) freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion for Unilamellar Vesicles:

    • Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for Large Unilamellar Vesicles or LUVs).

    • Heat the extruder to a temperature above the lipid's Tc.

    • Load the MLV suspension into one of the syringes and force it through the membrane into the second syringe.

    • Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a uniform size distribution of vesicles.[3]

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, freezing below the lipid's Tc is possible, but stability should be verified.

Analytical Characterization

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of DPPC-d31. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. The resulting mass spectrum will show a peak corresponding to the mass of the deuterated lipid (e.g., m/z 765.2 for [M+H]⁺), clearly distinguishing it from any non-deuterated contaminants.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification.

  • ¹H NMR: Can confirm the overall structure, though the signal from the deuterated acyl chain at the sn-2 position will be absent.

  • ²H NMR (Deuterium NMR): This is particularly useful for studying the dynamics and orientation of the deuterated acyl chain within the lipid bilayer. The quadrupolar splitting observed in ²H NMR spectra provides detailed information on the order and mobility of the C-D bonds.

  • ³¹P NMR: Provides information about the headgroup region and can distinguish different lipid phases (e.g., lamellar, hexagonal).

Key Applications and Visualized Workflows

The primary utility of DPPC-d31 is to act as a "contrast agent" in techniques that are sensitive to the difference in scattering properties between hydrogen and deuterium.

  • Neutron Scattering: Small-Angle Neutron Scattering (SANS) is a premier technique for which this molecule is designed. Neutrons interact differently with hydrogen and deuterium nuclei. By selectively deuterating parts of a lipid membrane, researchers can use SANS to determine the precise location and conformation of the labeled components, such as the thickness of the hydrophobic core, the area per lipid molecule, and the position of membrane-associated proteins or peptides.

  • Solid-State NMR: As mentioned, ²H NMR provides unparalleled detail about the orientation and dynamics of the labeled acyl chain within the membrane, which is crucial for understanding membrane fluidity and phase behavior.

  • Mass Spectrometry Imaging (MSI): In complex biological samples, MSI can be used to map the spatial distribution of lipids. Using a deuterated standard like DPPC-d31 allows for precise quantification and localization of its non-deuterated counterpart within tissue sections.[6]

Experimental Workflow: Liposome Analysis

The following diagram illustrates a typical workflow for preparing and analyzing model membranes using DPPC-d31.

workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis A 1. Lipid Dissolution (DPPC-d31 in Chloroform) B 2. Film Formation (Solvent Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Extrusion (e.g., through 100 nm filter) C->D E Small-Angle Neutron Scattering (SANS) D->E Analysis of LUVs F Solid-State NMR (2H, 31P) D->F Analysis of LUVs G Mass Spectrometry (Verification) D->G Analysis of LUVs

Caption: Workflow for preparation and analysis of deuterated liposomes.

References

In-Depth Technical Guide to the Physical Properties of Deuterated Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated dipalmitoylphosphatidylcholine (DPPC), a critical tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium (²H) allows for detailed structural and dynamic analysis of lipid bilayers using techniques that are otherwise insensitive to subtle molecular changes. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual workflows for major characterization techniques.

Core Physical Properties: A Quantitative Overview

The physical characteristics of DPPC are subtly altered by deuteration, primarily affecting its phase transition behavior. The following tables collate essential quantitative data for chain-perdeuterated DPPC (DPPC-d62), the most commonly studied variant.

Table 1: Thermotropic Properties of DPPC and DPPC-d62

PropertyDPPCDPPC-d62MethodNotes
Main Phase Transition Temp (Tm) ~41.4 °C[1][2]~37.75 °C[3][4]DSC, 2H NMRTransition from gel (Lβ') to liquid-crystalline (Lα) phase.
Pre-transition Temp (Tp) ~35-36 °C[1]~31-32 °CDSCTransition from a planar gel phase (Lβ') to a ripple phase (Pβ').
Main Transition Enthalpy (ΔH) ~8.7 kcal/mol[5]~8.1 kcal/molDSCEnergy required for the main phase transition.

Table 2: Structural and Mechanical Properties in the Liquid-Crystalline (Lα) Phase (T > Tm)

PropertyDPPCDPPC-d62MethodConditions
Area per Lipid (AL) ~64 Ų~64 ŲX-ray/Neutron ScatteringT = 50 °C
Bilayer Thickness (DHH) ~3.6 nm~3.6 nmSANS, X-ray DiffractionT = 50 °C[2]
Bending Modulus (KC) ~10-12 kBTSimilar to DPPCNeutron Spin Echo, X-ray ScatteringT = 50 °C[6][7]

Table 3: Acyl Chain Order Parameters (SCD) for DPPC-d62 in the Lα Phase (T = 50°C)

Acyl Chain Carbon PositionAverage SCDMethod
C2 - C5~0.452H NMR
C6 - C10~0.402H NMR
C11 - C14~0.302H NMR
C15~0.202H NMR
C16~0.102H NMR

Note: The deuterium order parameter, SCD, reflects the motional anisotropy of the C-²H bond vector relative to the bilayer normal. A value of SCD = 0.5 indicates perfect order, while SCD = 0 represents isotropic motion.[8][9]

Experimental Protocols for Characterization

The following sections detail the methodologies for key experiments used to characterize the physical properties of deuterated DPPC.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes of lipid systems.[5][10][11]

Methodology:

  • Sample Preparation: A precise amount of DPPC-d62 is weighed into an aluminum DSC pan. A specific volume of aqueous buffer is added to achieve the desired lipid concentration and hydration. The pan is then hermetically sealed. A reference pan containing an identical volume of buffer is also prepared.

  • Instrumentation: The sample and reference pans are placed in the DSC instrument's calorimetric cells.

  • Data Acquisition: The sample is subjected to controlled heating and cooling cycles (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transitions (e.g., 10 °C to 60 °C). The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions. The peak maximum is taken as the transition temperature (Tm), and the integrated area under the peak yields the transition enthalpy (ΔH).

Deuterium (²H) Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR is exceptionally powerful for investigating the phase behavior and acyl chain order of specifically deuterated lipids.[3][12][13][14]

Methodology:

  • Sample Preparation: DPPC-d62 is dissolved in an organic solvent (e.g., chloroform). The solvent is evaporated under a stream of nitrogen, followed by high vacuum, to create a thin lipid film on the walls of a glass tube. The film is hydrated with buffer, and the sample is subjected to multiple freeze-thaw cycles to ensure homogeneity, resulting in a dispersion of multilamellar vesicles (MLVs). The sample is then transferred to a solid-state NMR rotor or tube.

  • NMR Acquisition: The sample is placed in the NMR spectrometer, and the temperature is precisely controlled. A quadrupolar echo pulse sequence (π/2x - τ - π/2y - τ - acquire) is used to acquire the ²H NMR spectrum, which overcomes the rapid signal decay of broad solid-state signals.

  • Data Analysis: The shape of the resulting spectrum is highly informative.

    • In the liquid-crystalline (Lα) phase, the rapid, anisotropic motion of the lipid molecules averages the quadrupolar interaction, resulting in a characteristic "Pake doublet" spectrum.

    • The frequency separation of the two peaks in the Pake doublet is the quadrupolar splitting (Δνq), which is directly proportional to the order parameter (SCD) of the C-²H bond.

    • In the gel (Lβ') phase, the much slower molecular motion results in a very broad, often featureless spectrum.

Small-Angle Neutron Scattering (SANS)

SANS is used to determine the overall structure of lipid vesicles in solution, including bilayer thickness and area per lipid. The large difference in the coherent neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (+6.67 fm) provides excellent contrast for studying deuterated lipids.[15][16][17]

Methodology:

  • Sample Preparation: Unilamellar vesicles (LUVs or SUVs) of DPPC-d62 are prepared, typically by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). The vesicles are prepared in a solvent (often a mixture of H₂O and D₂O) designed to "contrast match" certain parts of the system, for example, to make the solvent scattering length density equal to that of the lipid headgroups, thus highlighting the signal from the deuterated acyl chains.

  • SANS Measurement: The vesicle suspension is placed in a quartz cuvette in the path of a collimated neutron beam. The intensity of scattered neutrons is measured as a function of the scattering angle (or momentum transfer, q) using a 2D detector.

  • Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity I(q) vs. q. This scattering curve is then fitted to a mathematical model (e.g., a core-shell form factor for a vesicle) to extract structural parameters like the bilayer thickness, the thickness of the hydrophobic core, and the area per lipid molecule.

X-ray Diffraction (XRD)

XRD is used to determine the lamellar repeat spacing (d-spacing) in stacked, hydrated bilayers, providing information on bilayer thickness and inter-bilayer water spacing.[18][19][20][21]

Methodology:

  • Sample Preparation: A concentrated, hydrated pellet of DPPC-d62 is prepared by centrifugation of an MLV dispersion. Alternatively, oriented samples can be prepared by slowly drying a lipid solution on a flat substrate (e.g., a silicon wafer). The sample is maintained in a chamber with controlled temperature and relative humidity.

  • XRD Measurement: A monochromatic X-ray beam is directed onto the sample. The diffracted X-rays are recorded by a detector, yielding a pattern of sharp Bragg peaks at specific angles for a well-ordered lamellar sample.

  • Data Analysis: The positions of the Bragg peaks (2θ) are related to the lamellar d-spacing by Bragg's Law (nλ = 2d sinθ). Analysis of the relative intensities of the peaks can be used to reconstruct the electron density profile of the bilayer, providing a more detailed measure of the bilayer's internal structure.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis prep1 Weigh DPPC-d62 prep2 Hydrate with Buffer prep1->prep2 prep3 Seal in DSC Pan prep2->prep3 run1 Load Sample & Reference prep3->run1 run2 Execute Temperature Scan run1->run2 run3 Record Differential Heat Flow run2->run3 analysis1 Generate Thermogram run3->analysis1 analysis2 Determine Tm and ΔH analysis1->analysis2

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Create Lipid Film prep2 Hydrate & Freeze-Thaw prep1->prep2 prep3 Pack into NMR Rotor prep2->prep3 acq1 Place in Spectrometer prep3->acq1 acq2 Acquire Spectra vs. Temp acq1->acq2 analysis1 Analyze Spectral Lineshape acq2->analysis1 analysis2 Calculate Quadrupolar Splittings analysis1->analysis2 analysis3 Determine Order Parameters analysis2->analysis3

Caption: Experimental workflow for Deuterium (²H) NMR Spectroscopy.

SANS_Workflow cluster_prep Sample Preparation cluster_meas SANS Measurement cluster_analysis Data Analysis prep1 Prepare Unilamellar Vesicles prep2 Disperse in H₂O/D₂O Solvent prep1->prep2 meas1 Load Sample in Cuvette prep2->meas1 meas2 Expose to Neutron Beam meas1->meas2 meas3 Detect Scattered Neutrons meas2->meas3 analysis1 Generate I(q) vs. q Curve meas3->analysis1 analysis2 Fit to Structural Model analysis1->analysis2 analysis3 Extract Bilayer Parameters analysis2->analysis3

Caption: Experimental workflow for Small-Angle Neutron Scattering (SANS).

XRD_Workflow cluster_prep Sample Preparation cluster_meas XRD Measurement cluster_analysis Data Analysis prep1 Prepare Hydrated Pellet or Oriented Film prep2 Control Temperature & Humidity prep1->prep2 meas1 Mount Sample in Beamline prep2->meas1 meas2 Expose to X-ray Beam meas1->meas2 meas3 Record Diffraction Pattern meas2->meas3 analysis1 Identify Bragg Peak Positions meas3->analysis1 analysis2 Calculate Lamellar d-spacing analysis1->analysis2

Caption: Experimental workflow for X-ray Diffraction (XRD).

References

Unveiling the Isotopic Fingerprint: A Technical Guide to 16:0-16:0 PC and its Deuterated Analog, 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the intricate world of lipidomics and drug development, precision is paramount. This technical guide delves into the core characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PC) and its deuterated counterpart, 16:0-16:0 PC-d31. Understanding the molecular distinctions between these compounds is crucial for researchers employing isotopic labeling in their experimental designs.

Core Molecular Attributes

The fundamental difference between 16:0-16:0 PC and its d31 analog lies in the isotopic substitution of hydrogen with deuterium in one of the palmitoyl chains. This substitution results in a significant and predictable mass shift, a property extensively leveraged in mass spectrometry-based quantification.

CompoundChemical FormulaMolecular Weight ( g/mol )
16:0-16:0 PCC₄₀H₈₀NO₈P734.04[1][2][3][4]
This compoundC₄₀H₄₉D₃₁NO₈P765.23[5][6][7]

Experimental Application: Internal Standard for Mass Spectrometry

A primary application for this compound is as an internal standard in quantitative lipidomics. Its chemical behavior is nearly identical to the endogenous 16:0-16:0 PC, ensuring co-extraction and co-ionization. However, its distinct mass allows for its differentiation and use as a reference for accurate quantification of the non-labeled lipid in complex biological samples.

The following workflow outlines the typical use of this compound as an internal standard in a lipidomics experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound (Internal Standard) sample->spike Add known amount extraction Lipid Extraction (e.g., Folch or MTBE) spike->extraction ms LC-MS/MS Analysis extraction->ms detection Detection of Endogenous 16:0-16:0 PC and This compound ms->detection quant Quantification detection->quant ratio Calculate Peak Area Ratio (Endogenous / Internal Standard) quant->ratio concentration Determine Concentration of Endogenous 16:0-16:0 PC ratio->concentration

Lipidomics workflow using a deuterated internal standard.

Detailed Experimental Protocol: Lipid Extraction (Folch Method)

A standard procedure for extracting lipids from a biological sample, as depicted in the workflow, is the Folch method.

  • Homogenization: Homogenize the biological sample in a chloroform:methanol mixture (2:1, v/v).

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids (including both 16:0-16:0 PC and the spiked this compound), is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

This technical guide provides a foundational understanding of this compound and its critical role in quantitative lipid analysis. The provided data and workflow are intended to support researchers in designing and executing robust and accurate lipidomics studies.

References

The Sentinel of Accuracy: 16:0-16:0 PC-d31 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Among the arsenal of tools available to researchers, stable isotope-labeled internal standards stand as the gold standard for achieving reliable quantitative data. This guide focuses on the pivotal role of 1,2-dipalmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31), a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), in modern lipidomics studies. Its structural similarity and distinct mass make it an ideal internal standard for the quantification of its endogenous counterpart, a key component of cellular membranes and pulmonary surfactant.

The Critical Role of Internal Standards in Lipidomics

Quantitative lipidomics by mass spectrometry (MS) is susceptible to various sources of analytical variability, including sample extraction inefficiencies, matrix effects, and instrument response fluctuations. Internal standards are essential for correcting these variations.[1][2] By adding a known amount of an isotopically labeled standard, such as this compound, to a sample at the beginning of the workflow, the analyte-to-internal standard ratio can be used to accurately determine the concentration of the endogenous lipid. Deuterated standards are particularly advantageous as they co-elute with the native analyte in liquid chromatography (LC), experiencing similar ionization and matrix effects.[2]

Dipalmitoylphosphatidylcholine (DPPC): A Biologically Significant Analyte

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC or PC 16:0/16:0) is a saturated phospholipid that plays crucial roles in various physiological processes.[3][4] It is the most abundant phospholipid component of pulmonary surfactant, where it is essential for reducing surface tension in the alveoli and preventing their collapse during expiration.[3][5] Beyond its structural role in the lungs, DPPC is a key component of cellular membranes and is involved in modulating inflammatory responses.[4] Dysregulation of DPPC metabolism has been implicated in respiratory distress syndrome and other inflammatory lung diseases.[3][4]

Quantitative Analysis Workflow Using this compound

A typical quantitative lipidomics workflow involves several key steps, from sample preparation to data analysis. The use of this compound is integrated throughout this process to ensure data accuracy.

G General Workflow for Quantitative Lipidomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction Homogenize->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak Peak Integration LCMS->Peak Quant Quantification (Ratio of Endogenous PC to this compound) Peak->Quant Stats Statistical Analysis Quant->Stats

Figure 1: A generalized workflow for quantitative lipidomics using an internal standard.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of extraction method is critical for efficient and reproducible lipid recovery. The Folch and Bligh & Dyer methods, which utilize a chloroform and methanol solvent system, are widely used for their broad coverage of lipid classes.[6][7]

Materials:

  • Biological sample (e.g., homogenized tissue, cell pellet, plasma)

  • This compound internal standard solution (in methanol or chloroform/methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Glass centrifuge tubes with Teflon-lined caps

Protocol (Modified Folch Method):

  • To a known amount of homogenized tissue (e.g., 50 mg) or plasma (e.g., 100 µL) in a glass tube, add a precise amount of this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 200 µL of acetonitrile:isopropanol 1:9, v/v) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantitative lipidomics.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)[1]

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid[1]

  • Flow Rate: 0.35 mL/min[1]

  • Column Temperature: 45°C[1]

  • Injection Volume: 2 µL[1]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their polarity.

MS/MS Parameters (Representative for PC 16:0/16:0 and this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for PC(16:0/16:0): 734.6

  • Product Ion (m/z) for PC(16:0/16:0): 184.1 (phosphocholine headgroup)

  • Precursor Ion (m/z) for this compound: 765.8

  • Product Ion (m/z) for this compound: 184.1 (phosphocholine headgroup)

  • Collision Energy and Declustering Potential: These parameters need to be optimized for the specific instrument to achieve the best signal intensity.

ParameterPC (16:0/16:0)This compound
Precursor Ion (m/z) 734.6765.8
Product Ion (m/z) 184.1184.1
Ionization Mode ESI+ESI+
Scan Type MRMMRM

Data Presentation: Quantitative Analysis of DPPC

The following table provides a representative example of how quantitative data for DPPC in a biological sample, using this compound as an internal standard, would be presented. The values are hypothetical and for illustrative purposes.

Sample IDPeak Area (PC 16:0/16:0)Peak Area (this compound)Ratio (Analyte/IS)Concentration (µg/mL)
Control 11.25E+062.50E+060.505.0
Control 21.30E+062.50E+060.525.2
Control 31.28E+062.50E+060.515.1
Treated 12.50E+062.50E+061.0010.0
Treated 22.60E+062.50E+061.0410.4
Treated 32.55E+062.50E+061.0210.2

DPPC in Cellular Signaling

DPPC is not merely a structural lipid; it is also involved in cellular signaling pathways. Its synthesis and metabolism are tightly regulated. The de novo synthesis of DPPC occurs through the Kennedy pathway.

G De Novo Biosynthesis of Dipalmitoylphosphatidylcholine (DPPC) Choline Choline CK Choline Kinase Choline->CK Phosphocholine Phosphocholine CK->Phosphocholine CT CTP:phosphocholine cytidylyltransferase Phosphocholine->CT CDP_Choline CDP-Choline CT->CDP_Choline CPT Cholinephosphotransferase CDP_Choline->CPT DPPC Dipalmitoylphosphatidylcholine (DPPC) CPT->DPPC DAG Diacylglycerol (DAG) (with palmitoyl chains) DAG->CPT

Figure 2: Simplified diagram of the Kennedy pathway for DPPC biosynthesis.

Furthermore, DPPC can modulate inflammatory signaling. Studies have shown that DPPC can inhibit the oxidative burst and the release of tumor necrosis factor-alpha (TNF-α) in monocytic cells, independently of the mitogen-activated protein kinase (MAPK) signaling pathways.[4] This suggests that changes in membrane composition and fluidity due to DPPC incorporation may play a role in modulating leukocyte inflammatory responses.[4]

Logical Relationship in Quantification

The fundamental principle of using an internal standard like this compound for quantification is based on a direct and proportional relationship between the instrument response and the concentration of the analyte.

G Logical Relationship for Quantification with an Internal Standard Analyte Endogenous PC(16:0/16:0) (Unknown Concentration) Ratio_Conc Ratio of Concentrations [Analyte] / [IS] Analyte->Ratio_Conc IS This compound (Known Concentration) IS->Ratio_Conc Proportionality Is Proportional to Ratio_Conc->Proportionality Response_Analyte MS Response (Peak Area) of Analyte Ratio_Response Ratio of Responses Area(Analyte) / Area(IS) Response_Analyte->Ratio_Response Response_IS MS Response (Peak Area) of IS Response_IS->Ratio_Response Calculation Calculate Unknown Concentration: [Analyte] = ([IS] * Ratio of Responses) / Response Factor Ratio_Response->Calculation Proportionality->Ratio_Response

Figure 3: The logical framework underpinning quantification using an internal standard.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of dipalmitoylphosphatidylcholine in complex biological matrices. Its application within a robust and well-defined experimental workflow, from sample preparation to data analysis, enables researchers to confidently investigate the roles of DPPC in health and disease. As lipidomics continues to advance, the principled use of such stable isotope-labeled standards will remain a cornerstone of high-quality, reproducible research in this dynamic field.

References

The Core of Lipid Metabolism: An In-depth Technical Guide to Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium labeling has emerged as a powerful and versatile tool in the study of lipid metabolism, offering a non-radioactive, safe, and effective method for tracing the metabolic fate of lipids in vivo and in vitro.[1][2] This technical guide delves into the core principles of deuterium labeling in lipids, providing an in-depth overview of its applications, experimental protocols, and data analysis, with a focus on its utility in research and drug development.

Introduction to Deuterium Labeling in Lipidomics

Stable isotope labeling, particularly with deuterium (²H), has revolutionized the field of lipidomics. By introducing deuterium-labeled precursors, researchers can track the synthesis, turnover, and transformation of various lipid species within a biological system.[1][3] Deuterium oxide (D₂O), or heavy water, is a commonly used, cost-effective, and easily administered precursor for metabolic labeling of a wide range of biomolecules, including lipids.[4][5]

The primary applications of deuterium labeling in lipid research include:

  • Measuring De Novo Lipogenesis (DNL): Quantifying the synthesis of new fatty acids from non-lipid precursors.[1][6]

  • Determining Cholesterol Synthesis Rates: Tracking the endogenous production of cholesterol.[6][7]

  • Assessing Lipid Turnover: Measuring the rate at which lipids are synthesized and degraded.[8][9]

  • Elucidating Metabolic Pathways: Tracing the flow of atoms through various metabolic routes.[1]

  • Drug Development: Creating site-specifically deuterated lipids that exhibit increased resistance to oxidative damage, a promising therapeutic strategy for various diseases.[10][11]

Key Methodologies and Experimental Protocols

The successful implementation of deuterium labeling studies hinges on robust experimental design and precise analytical techniques. The following sections outline the core methodologies involved.

In Vivo Labeling with Deuterium Oxide (D₂O)

A common approach for studying systemic lipid metabolism involves the administration of D₂O to human subjects or animal models.

Experimental Protocol: In Vivo D₂O Labeling for Measuring De Novo Lipogenesis and Cholesterol Synthesis

  • Baseline Sampling: Collect a baseline blood sample from the subject after an overnight fast.[6]

  • D₂O Administration: Administer a single oral bolus of D₂O, often followed by supplementation in drinking water to maintain a stable enrichment of D₂O in the body water over the study period.[6] For instance, subjects might consume D₂O for several weeks to achieve and maintain a specific total body water enrichment (e.g., 2%).[8]

  • Timed Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 6, and 8 hours after a meal).[6] For longer-term studies, samples can be collected over days or weeks.

  • Sample Processing: Separate plasma from the blood samples. Isolate different lipoprotein fractions (e.g., VLDL) and extract lipids.[6]

  • Derivatization: Convert fatty acids to their methyl esters (FAMEs) for gas chromatography analysis.

  • Mass Spectrometric Analysis: Analyze the deuterium enrichment in specific lipids (e.g., palmitate in triglycerides, cholesterol) using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][12]

  • Data Analysis: Calculate the fractional synthesis rates of the lipids based on the rate of deuterium incorporation over time.

In Vitro Labeling with D₂O

Cell culture models provide a more controlled environment to study lipid metabolism.

Experimental Protocol: In Vitro D₂O Labeling in Hepatocyte Cellular Models

  • Cell Culture: Culture hepatocytes (or other relevant cell lines) in standard growth media.

  • Labeling: Replace the standard media with media containing a known enrichment of D₂O (e.g., 5% D₂O).[9]

  • Time Course Experiment: Harvest cells at different time points after the introduction of the D₂O-containing media.

  • Lipid Extraction: Extract total lipids from the harvested cells.

  • Analysis: Analyze the deuterium enrichment in various lipid species using LC-MS/MS.

  • Turnover Rate Calculation: Determine the turnover rates of individual lipids by fitting the deuterium incorporation data to an exponential curve.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various deuterium labeling studies in lipids.

Table 1: Deuterium Incorporation into Lipids in In Vivo Studies

Lipid AnalyteOrganism/ModelD₂O Enrichment in Body WaterMaximum Deuterium IncorporationAnalytical MethodReference
Plasma TG PalmitateHuman0.3%0.6-0.76%GC-MS[7]
Plasma CholesterolHuman0.3%0.78% (at 60h)GC-MS[7]
Adipose Tissue Fatty AcidsHuman2%Not specifiedGC-MS[8]
Plasma PalmitateRat7-10%N = 21 atomsMass Isotopomer Analysis[13]
Plasma CholesterolRat7-10%N = 27 atomsMass Isotopomer Analysis[13]

Table 2: Deuterated Fatty Acid Concentrations in Rat Plasma After Oral Dosing

Deuterated Fatty AcidMaximum Concentration (µM)Time to Max ConcentrationAnalytical MethodReference
d7-C18:0 (Stearic acid)~2.2Not specifiedHPLC-ESI-MS[14]
d7-C18:1 (Oleic acid)~1.8Not specifiedHPLC-ESI-MS[14]
d7-C16:0 (Palmitic acid)~0.6Not specifiedHPLC-ESI-MS[14]

Visualizing Workflows and Pathways

Visual representations of experimental workflows and metabolic pathways are crucial for understanding the complex processes involved in deuterium labeling studies.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo deuterium labeling study.

G cluster_0 Subject Preparation cluster_1 Labeling cluster_2 Data Collection cluster_3 Sample Processing & Analysis cluster_4 Data Interpretation Baseline Sampling Baseline Sampling D2O Administration D2O Administration Baseline Sampling->D2O Administration Timed Blood Sampling Timed Blood Sampling D2O Administration->Timed Blood Sampling Plasma Separation Plasma Separation Timed Blood Sampling->Plasma Separation Lipid Extraction Lipid Extraction Plasma Separation->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization MS Analysis MS Analysis Derivatization->MS Analysis Calculate Synthesis/Turnover Rates Calculate Synthesis/Turnover Rates MS Analysis->Calculate Synthesis/Turnover Rates

Caption: General workflow for in vivo deuterium labeling studies.

De Novo Lipogenesis (DNL) Pathway

This diagram outlines the key steps in the synthesis of fatty acids from glucose, where deuterium from D₂O can be incorporated.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Palmitate (C16:0) Palmitate (C16:0) Fatty Acid Synthesis->Palmitate (C16:0) D2O D2O D2O->Pyruvate D incorporation D2O->Fatty Acid Synthesis D incorporation

Caption: Simplified De Novo Lipogenesis pathway showing potential deuterium incorporation.

Cholesterol Synthesis Pathway

The following diagram illustrates the initial stages of cholesterol synthesis where deuterium can be incorporated.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol D2O D2O D2O->HMG-CoA D incorporation D2O->Mevalonate D incorporation

Caption: Key steps in cholesterol synthesis with potential deuterium incorporation.

Applications in Drug Development

A particularly innovative application of deuterium labeling is the development of "deuterated drugs".[11] By strategically replacing hydrogen atoms with deuterium at sites susceptible to oxidative damage in polyunsaturated fatty acids (PUFAs), the chemical bonds are strengthened. This "kinetic isotope effect" slows down the rate of lipid peroxidation, a process implicated in numerous diseases.[10][15] This approach is being explored for the treatment of neurodegenerative diseases, atherosclerosis, and retinal degeneration.[11]

Conclusion

Deuterium labeling is an indispensable technique in modern lipid research, providing unparalleled insights into the dynamics of lipid metabolism. Its safety, cost-effectiveness, and versatility make it an ideal choice for a wide range of studies, from fundamental metabolic research to the development of novel therapeutics. As analytical technologies continue to advance, the applications of deuterium labeling in lipidomics are expected to expand, further unraveling the intricate roles of lipids in health and disease.

References

Technical Guide: 16:0-16:0 PC-d31 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0-16:0 PC-d31, a deuterated phosphatidylcholine analog, including its supplier information, key technical data, and detailed protocols for its application as an internal standard in quantitative lipidomics workflows.

Product Information: Supplier and Catalog Number

This compound, chemically known as 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, is a high-purity, deuterated lipid standard essential for accurate quantification of its non-deuterated counterpart and related lipid species in complex biological samples.

The primary supplier of this lipid is Avanti Polar Lipids . The corresponding catalog number is 860392P .[1] This product is also available through distributors of Avanti Polar Lipids, such as Merck (formerly Sigma-Aldrich).

Quantitative Data Summary

The following table summarizes the key quantitative and technical specifications for Avanti Polar Lipids' this compound.

PropertyValueReference
Molecular Formula C40H49D31NO8P[2]
Formula Weight 765.23 g/mol Avanti Polar Lipids
Exact Mass 764.757Avanti Polar Lipids
Purity >99% (TLC)Avanti Polar Lipids
Physical State PowderAvanti Polar Lipids
Storage Temperature -20°CAvanti Polar Lipids
CAS Number 56952-02-4[2]

Core Application: Internal Standard for Quantitative Mass Spectrometry

Deuterated lipids, such as this compound, are ideal internal standards for mass spectrometry-based lipidomics.[3] Their chemical behavior is nearly identical to their endogenous, non-deuterated (protiated) counterparts, allowing them to co-elute during chromatographic separation.[3] However, their increased mass due to the deuterium atoms allows them to be distinguished by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the workflow, researchers can accurately account for variations in sample extraction, recovery, and ionization efficiency, leading to precise quantification of the target analyte.

Experimental Protocol: Quantification of 16:0-16:0 PC in Biological Samples using LC-MS/MS

This protocol provides a detailed methodology for the quantification of 16:0-16:0 PC (dipalmitoylphosphatidylcholine, DPPC) in a biological matrix (e.g., cell lysate, plasma) using this compound as an internal standard.

Materials and Reagents
  • Biological sample (e.g., cultured cells, plasma)

  • This compound (Avanti Polar Lipids, Cat. No. 860392P)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration for spiking into samples.

Lipid Extraction (Folch Method)
  • Sample Homogenization : To a known amount of sample (e.g., 1 million cells or 100 µL of plasma), add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standard Spiking : Add a known amount of the this compound internal standard spiking solution to the chloroform:methanol mixture containing the sample.

  • Agitation : Vortex the mixture vigorously for 15-20 minutes at room temperature.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifugation : Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5-10 minutes to achieve a clear separation of the upper aqueous phase and the lower organic phase.

  • Lipid Collection : Carefully aspirate and discard the upper aqueous phase. The lower organic phase contains the lipids.

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

    • Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.

    • Column Temperature : Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • 16:0-16:0 PC (DPPC) : Monitor the transition of the precursor ion (e.g., [M+H]+ or [M+Na]+) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184.07).

      • This compound : Monitor the corresponding transition for the deuterated internal standard.

Data Analysis and Quantification
  • Peak Integration : Integrate the peak areas for both the endogenous 16:0-16:0 PC and the this compound internal standard from the extracted ion chromatograms.

  • Response Ratio Calculation : Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

  • Quantification : Determine the concentration of the endogenous 16:0-16:0 PC in the original sample by comparing the response ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Visualizations

Experimental Workflow for Quantitative Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification using Standard Curve Ratio->Quantify G cluster_kennedy Kennedy Pathway (de novo synthesis) cluster_remodeling Remodeling Pathway (Lands' Cycle) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase DPPC 16:0-16:0 PC (DPPC) CDP_Choline->DPPC DAG Diacylglycerol (DAG) (containing two palmitoyl chains) DAG->DPPC Cholinephosphotransferase Existing_PC Existing PC Lyso_PC 1-palmitoyl-lysophosphatidylcholine Existing_PC->Lyso_PC PLA2 DPPC_remodeled 16:0-16:0 PC (DPPC) Lyso_PC->DPPC_remodeled Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DPPC_remodeled LPCAT

References

A Guide to Commercially Available Deuterated Phosphatidylcholine Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of deuterated internal standards is crucial for achieving accurate and reproducible results in mass spectrometry-based lipidomics. This technical guide provides an in-depth overview of the commercial availability of deuterated phosphatidylcholine (PC) standards, essential tools for the precise quantification of PCs in complex biological samples. This document outlines the key suppliers, available standards, and practical considerations for their use.

Introduction to Deuterated Phosphatidylcholine Standards

Deuterated lipids are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium. In mass spectrometry, these standards are invaluable as internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies. However, their increased mass allows them to be distinguished from the non-labeled analytes, enabling precise quantification and correction for sample loss during preparation. The use of deuterated standards is particularly beneficial for simplifying proton nuclear magnetic resonance (NMR) spectra and enhancing the detection of signals from biomolecules in other NMR experiments.[1]

Major Suppliers and Product Offerings

Several reputable suppliers specialize in high-purity lipids, offering a range of deuterated PC standards. The following tables summarize the offerings from leading companies in this field.

Avanti Polar Lipids

Avanti Polar Lipids is a primary source for a wide variety of deuterated phospholipids, including numerous PC standards.[1] Their products are available directly and through distributors such as MilliporeSigma and Fisher Scientific.

Product Name/AbbreviationChemical NameMolecular FormulaMolecular WeightDeuteration Level
14:0 PC-d541,2-dimyristoyl-d54-sn-glycero-3-phosphocholineC36H18D54NO8P728.34d54
16:0 PC-d621,2-dipalmitoyl-d62-sn-glycero-3-phosphocholineC40H18D62NO8P796.42d62
18:0 PC-d831,2-distearoyl-d83-sn-glycero-3-phosphocholineC44H5D83NO8P873.66d83
15:0-18:1-d7-PC1-pentadecanoyl-2-(oleoyl-d7)-sn-glycero-3-phosphocholineC42H75D7NO8P768.12d7
16:0-22:6-PC-d91-palmitoyl-2-(docosahexaenoyl-d9)-sn-glycero-3-phosphocholineC46H68D9NO8P819.16d9
18:1-d7 Lyso PC1-(oleoyl-d7)-sn-glycero-3-phosphocholineC26H45D7NO7P528.68d7
GPC-d9sn-glycero-3-phosphocholine-d9C8H11D9NO6P266.23d9

Note: Data compiled from supplier websites. Molecular weights and formulas may vary slightly between batches.

Avanti also offers deuterated lipid mixtures, such as LIPIDOMIX®, which are formulated as ready-to-use quantitative standards for mass spectrometry.[2]

Cayman Chemical

Cayman Chemical provides a range of deuterated lipids, including mixtures designed for quantitative mass spectrometry, under their MaxSpec® brand. These are gravimetrically prepared and supplied in sealed ampules.

Product NameDescription
Deuterated Lipidomics MaxSpec® MixtureA mixture containing various deuterated lipid species, including glycerophospholipids.[1]
Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS MixtureContains deuterated forms of select saturated and monounsaturated fatty acids.[2]

Cayman Chemical emphasizes the importance of higher deuteration levels (e.g., d9) to avoid interference from the natural isotopic abundance of the analyte, which can be significant for large molecules like lipids.

Other Notable Suppliers
  • FB Reagents: Offers a variety of deuterated phospholipids, including multiple deuterated versions of common PCs like DLPC, DMPC, DOPC, DPPC, and DSPC with different deuteration patterns (e.g., d9, d46, d55, d62).

  • Larodan: A Swedish company that develops and manufactures a comprehensive range of high-purity lipids, including various phosphatidylcholines.

  • Matreya LLC: Now part of Cayman Chemical, Matreya has a history of providing high-purity sphingolipids, phospholipids, and other lipids.

Experimental Considerations and a General Protocol

The primary application of deuterated PC standards is as internal standards in quantitative lipidomics workflows. Below is a generalized experimental protocol for their use in a typical LC-MS/MS analysis.

General Experimental Protocol for PC Quantification
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Spike the sample with a known amount of the deuterated PC standard mixture. The amount added should be tailored to the expected concentration range of the endogenous PCs.

    • Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This typically involves a biphasic extraction with chloroform, methanol, and water.

    • Evaporate the organic phase containing the lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with a low concentration of ammonium formate).[3]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the lipid species using reversed-phase liquid chromatography. A C18 or C30 column is commonly used.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode for PC analysis.

      • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.

      • Perform MS1 scans to detect the precursor ions of both the endogenous and deuterated PCs.

      • For structural confirmation and enhanced specificity, perform MS/MS (tandem mass spectrometry). For PCs, a common approach is to use precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184.07.[3]

  • Data Analysis:

    • Identify the endogenous and deuterated PC species based on their accurate mass-to-charge ratios (m/z).

    • Integrate the peak areas for both the endogenous analyte and the corresponding deuterated internal standard.

    • Calculate the concentration of the endogenous PC by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizing Workflows and Pathways

To better understand the application and context of deuterated PC standards, the following diagrams illustrate a typical lipidomics workflow and the biosynthetic pathway for phosphatidylcholine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) spike Spike with Deuterated PC Internal Standard sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Injection data_proc Data Processing lcms->data_proc Peak Detection & Integration quant Quantification data_proc->quant Ratio of Analyte to Internal Standard

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

kennedy_pathway cluster_pathway Kennedy Pathway (PC Biosynthesis) choline Choline p_choline Phosphocholine choline->p_choline ATP -> ADP cdp_choline CDP-Choline p_choline->cdp_choline CTP -> PPi pc Phosphatidylcholine (PC) cdp_choline->pc DAG dag Diacylglycerol (DAG) ck Choline Kinase ct CTP:phosphocholine cytidylyltransferase cpt Choline phosphotransferase

Caption: The Kennedy pathway for de novo biosynthesis of phosphatidylcholine.

Conclusion

Commercially available deuterated phosphatidylcholine standards are indispensable tools for researchers in lipidomics. A variety of suppliers offer a wide range of these standards, catering to diverse research needs. By serving as robust internal standards, they enable the accurate and precise quantification of PCs, which is fundamental to understanding their roles in health and disease and for the development of novel therapeutics. Careful selection of the appropriate deuterated standard and adherence to optimized experimental protocols will ensure high-quality, reproducible data in any research endeavor.

References

A Technical Guide to the Storage and Stability of 16:0-16:0 PC-d31 (d31-Dipalmitoylphosphatidylcholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing and handling 16:0-16:0 PC-d31, a deuterated derivative of dipalmitoylphosphatidylcholine (DPPC). Understanding the stability of this lipid is paramount for its effective use in research and pharmaceutical development, where it serves as an internal standard in mass spectrometry-based lipidomics and as a tool in biophysical studies of lipid membranes.

Storage and Handling Recommendations

The long-term stability of this compound is contingent upon proper storage conditions that minimize chemical degradation. As a saturated phospholipid, it is relatively stable compared to its unsaturated counterparts; however, adherence to recommended guidelines is crucial to ensure its integrity over time.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainer TypeAtmosphereShelf-Life
Solid (Powder)-20°CGlass vial with Teflon-lined capStandard≥ 1 year
Organic Solution-20°CGlass vial with Teflon-lined capInert (Argon or Nitrogen)≥ 1 year

Data compiled from manufacturer recommendations.[1][2][3]

Handling Procedures:

  • Solid Form: When handling the powdered form, it is imperative to allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate hydrolysis.

  • Organic Solutions: Solutions of this compound in organic solvents should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if stored for extended periods. Use glass or stainless-steel syringes and pipettes for transferring solutions to avoid contamination from plasticizers.

Stability Profile and Degradation Pathways

The primary mechanisms of degradation for this compound are hydrolysis and, to a lesser extent, oxidation. The deuteration on the acyl chain is not expected to significantly alter the susceptibility to these degradation pathways compared to the non-deuterated DPPC.

A notable consideration for deuterated fatty acids is the potential for the exchange of deuteriums on the alpha carbon to the carbonyl group. This can result in a mixture of fully and partially deuterated compounds at this position.[1]

Hydrolysis

Hydrolysis of the ester bonds at the sn-1 and sn-2 positions is the most common degradation pathway, leading to the formation of lysophosphatidylcholine (LPC) and free fatty acids. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures. The rate of hydrolysis for phosphatidylcholines is generally lowest at a pH of approximately 6.5.

Table 2: Factors Influencing Hydrolysis of Dipalmitoylphosphatidylcholine

FactorEffect on Hydrolysis Rate
pH Increased rates under acidic (pH < 4) and basic (pH > 7) conditions. Minimum at pH ~6.5.
Temperature Rate increases with temperature, following the Arrhenius equation.
Buffer Species Some buffer ions can act as general acid-base catalysts, increasing the rate.
Physical State Hydrolysis rates can differ between the gel and liquid-crystalline phases of the lipid.
Oxidation

As a saturated phospholipid, this compound is not susceptible to oxidation of its acyl chains. However, other parts of the molecule could potentially be oxidized under harsh conditions, though this is a minor degradation pathway compared to hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound involves subjecting the compound to various conditions and monitoring its degradation over time using appropriate analytical techniques.

Sample Preparation for Stability Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., different temperatures, pH values, and storage in aqueous buffers).

  • Time Points: Store the samples under the specified conditions and withdraw aliquots for analysis at predetermined time intervals.

Analytical Methodologies

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for the qualitative and semi-quantitative assessment of phospholipid degradation.

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).

  • Sample Application: Spot a small volume of the sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, visualize the separated spots using iodine vapor or a phosphorus-specific stain. The appearance of new spots corresponding to lysophosphatidylcholine indicates degradation.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, provides quantitative analysis of the parent lipid and its degradation products.

  • Column: A C18 or a silica-based column is typically used.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) with a small amount of an aqueous buffer or modifier is often employed.

  • Detection: ELSD is a universal detector for lipids. Mass spectrometry (MS) provides mass information for peak identification and can distinguish between the deuterated parent compound and its non-deuterated degradation products.

  • Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas in the chromatograms.

3.2.3. Mass Spectrometry (MS)

Direct infusion or LC-coupled mass spectrometry is a powerful tool for the detailed characterization of this compound and its degradation products. High-resolution mass spectrometry can confirm the elemental composition of the parent molecule and any degradants.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the stability and analysis of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Prepare Stock Solution of this compound aliquot Aliquot for Stress Conditions prep->aliquot temp Temperature Stress aliquot->temp ph pH Stress aliquot->ph solvent Solvent Stability aliquot->solvent tlc TLC Analysis temp->tlc hplc HPLC-ELSD/MS Analysis temp->hplc ph->tlc ph->hplc solvent->tlc solvent->hplc quantify Quantify Degradation tlc->quantify hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

A typical workflow for assessing the stability of this compound.

Hydrolysis_Pathway PC This compound H2O + H2O PC->H2O H2O2 + H2O PC->H2O2 LPC1 1-palmitoyl-2-lyso-PC FFA Palmitic Acid-d31 LPC1->FFA LPC2 2-palmitoyl-1-lyso-PC LPC2->FFA H2O->LPC1 H2O2->LPC2

The primary hydrolytic degradation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 16:0-16:0 PC-d31 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in lipidomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results. These standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) is a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), a common saturated phosphatidylcholine. Its near-identical chemical and physical properties to its endogenous counterpart, combined with a distinct mass shift due to the deuterium labels, make it an excellent internal standard for the quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices.

The fundamental principle lies in adding a known quantity of this compound to each sample at the beginning of the workflow. The ratio of the signal intensity of the target analyte to that of the internal standard is then used for quantification. This ratiometric approach effectively normalizes for any sample loss or variation in instrument response, thereby enhancing the precision and accuracy of the measurement.

Key Properties of this compound

PropertyValue
Chemical Name 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine
Abbreviation This compound or DPPC-d31
Molecular Formula C₄₀H₄₉NO₈PD₃₁
Formula Weight ~765.23 g/mol
Purity >99%
Storage -20°C

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines the typical experimental workflow for quantitative lipid analysis using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Homogenize Homogenization (for tissues) Spike->Homogenize Extraction Liquid-Liquid Extraction (e.g., MTBE or Chloroform/Methanol) Homogenize->Extraction PhaseSep Phase Separation Extraction->PhaseSep Dry Evaporation of Organic Phase PhaseSep->Dry Reconstitute Reconstitution in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (e.g., Reversed-Phase C18) Reconstitute->LCMS Peak Peak Integration (Analyte and Internal Standard) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantification of Endogenous Lipids Curve->Quant G Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio Analyte_Peak->Ratio Calculate IS_Peak Internal Standard (this compound) Peak Area IS_Peak->Ratio Calculate Cal_Curve Calibration Curve Ratio->Cal_Curve Interpolate Final_Conc Final Analyte Concentration Cal_Curve->Final_Conc Determine

Application Notes and Protocols for the Preparation of 16:0-16:0 PC-d31 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in various scientific disciplines, including drug delivery, membrane biophysics, and diagnostics. The use of deuterated phospholipids, such as 1,2-dipalmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31 or DPPC-d31), offers unique advantages in structural biology studies, particularly in nuclear magnetic resonance (NMR) and neutron scattering experiments, by providing contrast to differentiate lipid molecules from other components. This document provides a detailed protocol for the preparation of unilamellar liposomes composed of DPPC-d31 using the thin-film hydration method followed by sonication and extrusion.

Data Presentation

The physicochemical characteristics of liposomes are critical for their application. The following table summarizes typical quantitative data for liposomes prepared from DPPC, which has physical properties very similar to DPPC-d31. These values can be expected to be comparable for liposomes prepared using the described protocol.

Preparation MethodMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Sonication (20 cycles)71.0 ± 0.5< 0.3-17.9 ± 0.9[1]
Extrusion (100 nm filter)~110< 0.1N/A[2]
Extrusion (100 nm filter)136 ± 11NarrowN/A[3]
Extrusion (100 nm filter)150 - 194< 0.2Close to zero[4]

Experimental Protocols

This protocol details the preparation of unilamellar liposomes from this compound using a combination of thin-film hydration, sonication, and extrusion. This procedure is designed to produce liposomes with a controlled size and lamellarity.

Materials and Equipment
  • 1,2-dipalmitoyl(d31)-sn-glycero-3-phosphocholine (this compound)

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe-tip sonicator or bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

  • Nitrogen or argon gas stream

  • Dynamic light scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

Protocol Steps

1. Thin-Film Hydration

  • Lipid Dissolution: Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of solvent. Ensure the lipid is completely dissolved by gentle swirling.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. The water bath temperature should be kept above the phase transition temperature of DPPC (41°C), for instance, at 45°C.

  • Film Drying: After the bulk of the solvent is removed, dry the lipid film further under a gentle stream of nitrogen or argon gas to remove any residual solvent. For complete removal, the flask can be placed under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film

  • Buffer Addition: Add the desired volume of pre-warmed hydration buffer (above 41°C) to the round-bottom flask containing the dry lipid film. The final lipid concentration in the buffer will depend on the intended application.

  • Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

3. Size Reduction by Sonication (Optional)

To break down the large MLVs into smaller vesicles, sonication can be applied.

  • Probe-tip Sonication: Immerse the tip of the sonicator into the liposome suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample. The process should be carried out in an ice bath. Total sonication time can vary (e.g., 5-15 minutes) depending on the desired size.[5][6]

  • Bath Sonication: Place the vial containing the liposome suspension in a bath sonicator. This method is generally less energetic than probe-tip sonication.

4. Liposome Extrusion

For a more uniform size distribution, the liposome suspension is extruded through polycarbonate membranes with a defined pore size.[7][8]

  • Extruder Assembly: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Heating: Pre-heat the extruder to a temperature above the phase transition temperature of DPPC (e.g., 50°C) to ensure the lipid is in a fluid state, which facilitates extrusion.[9]

  • Extrusion Process: Load the liposome suspension into one of the syringes of the extruder. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[8]

5. Characterization and Storage

  • Size and Polydispersity: Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes using dynamic light scattering (DLS). A PDI value below 0.2 is generally considered acceptable for a monodisperse population.[4]

  • Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential. For neutral DPPC liposomes in a physiological buffer, the zeta potential is expected to be close to zero.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed periodically by monitoring the size and PDI.

Mandatory Visualization

Experimental Workflow for Studying Protein-Lipid Interactions

The following diagram illustrates a typical experimental workflow for investigating the interaction of a protein with DPPC-d31 liposomes. This workflow is relevant for studies in membrane protein function, signal transduction, and drug development.

G cluster_prep Liposome Preparation cluster_interaction Protein-Liposome Interaction cluster_analysis Analysis of Interaction A 1. Dissolve DPPC-d31 in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer to form MLVs B->C D 4. Sonication (Optional Size Reduction) C->D E 5. Extrusion through Polycarbonate Membrane (100 nm) D->E F DPPC-d31 LUVs E->F G Incubate Protein of Interest with DPPC-d31 LUVs F->G Add Protein H Co-sedimentation Assay to determine binding G->H I Spectroscopic Analysis (e.g., NMR, Fluorescence) to study structural changes G->I J Functional Assays (e.g., enzyme activity) G->J

Caption: Workflow for studying protein-lipid interactions using DPPC-d31 liposomes.

References

Application Note & Protocol: Quantitative Lipid Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development.[1][2] Accurate and precise quantification of lipid species is crucial for identifying biomarkers, elucidating metabolic pathways, and assessing the efficacy and toxicity of therapeutic agents.[1][2][3][4][5] The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis present significant challenges to obtaining reliable quantitative data.[6][7]

The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust quantitative lipidomics.[7][8] Deuterated lipids are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms. By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it is possible to correct for sample loss during extraction and variations in ionization efficiency during mass spectrometry (MS) analysis.[8][9] This application note provides detailed protocols for quantitative lipid analysis using deuterated standards, from sample preparation to data analysis, and includes guidance on data presentation and visualization of experimental workflows.

Materials and Reagents

  • Deuterated Lipid Standards: A variety of deuterated lipid standards are commercially available, covering major lipid classes such as glycerolipids, glycerophospholipids, sphingolipids, and sterol lipids.[10][11][12] These are often sold as individual standards or as mixtures.[10][11][12] It is crucial to use high-purity standards with certified concentrations.[10][11]

  • Solvents: HPLC or LC-MS grade solvents are required, including chloroform, methanol, isopropanol, acetonitrile, and water.[8]

  • Reagents: Butylated hydroxytoluene (BHT) as an antioxidant, 0.9% NaCl solution, and additives for the mobile phase like formic acid or ammonium acetate.[8][13]

  • Biological Samples: Plasma, tissues, or cells.

  • Equipment: Homogenizer, centrifuge, nitrogen evaporator, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a triple quadrupole or high-resolution mass spectrometer.[8][14]

Experimental Protocols

Sample Preparation and Lipid Extraction

The choice of extraction method is critical for achieving comprehensive and reproducible lipid recovery. The Folch and Bligh-Dyer methods are widely used and robust for general lipid extractions.[6][13][15]

Protocol: Modified Folch Extraction

  • Sample Homogenization: For a 1 g tissue sample, add a known amount of the deuterated internal standard mixture. Homogenize the sample in 20 mL of a 2:1 (v/v) chloroform:methanol mixture on ice to minimize enzymatic degradation.[13] For plasma or cell pellets, adjust the volumes accordingly. The addition of an antioxidant like BHT to the extraction solvent is recommended to prevent oxidation of unsaturated lipids.[13]

  • Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to induce phase separation.[13]

  • Centrifugation: Centrifuge the mixture to achieve a clear separation between the upper aqueous phase and the lower organic phase containing the lipids.[13]

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass pipette.

  • Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of isopropanol:acetonitrile:water.

Protocol: Bligh-Dyer Extraction

  • Initial Homogenization: For a 1 g sample (assuming ~80% water content), add a known amount of the deuterated internal standard mixture and homogenize in 3 mL of a 1:2 (v/v) chloroform:methanol mixture.[13]

  • Addition of Chloroform: Add 1 mL of chloroform and mix thoroughly.

  • Addition of Water: Add 1 mL of water to induce phase separation and mix again.[13]

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Lipid Collection: Collect the lower chloroform phase.

  • Solvent Evaporation and Reconstitution: Proceed as described in the Folch method.

LC-MS/MS Analysis

Liquid chromatography is used to separate the complex lipid mixture before detection by mass spectrometry. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive for quantitative analysis.[8]

Typical LC-MS/MS Parameters:

  • Chromatography: Reverse-phase C18 or C30 column.[8][16]

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with an additive like formic acid or ammonium acetate to improve ionization.[8][17]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8] For each lipid and its corresponding deuterated standard, a specific precursor-to-product ion transition is monitored.

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Commonly Used Deuterated Lipid Standards for Quantitative Lipidomics

Lipid ClassDeuterated Standard ExampleApplication
Glycerophospholipids1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (PC(16:0/16:0)-d62)Quantification of phosphatidylcholines
1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (PE(18:0/18:0)-d70)Quantification of phosphatidylethanolamines
SphingolipidsN-palmitoyl-d31-D-erythro-sphingosine (Cer(d18:1/16:0)-d31)Quantification of ceramides
N-stearoyl-d35-D-erythro-sphingosylphosphorylcholine (SM(d18:1/18:0)-d35)Quantification of sphingomyelins
Glycerolipids1,2,3-tripalmitoyl-d93-glycerol (TG(16:0/16:0/16:0)-d93)Quantification of triacylglycerols
1,2-dipalmitoyl-d62-sn-glycerol (DG(16:0/16:0)-d62)Quantification of diacylglycerols
Sterol LipidsCholesterol-d7Quantification of cholesterol
Fatty AcidsArachidonic acid-d8Quantification of arachidonic acid and other fatty acids[8]

Table 2: Comparison of Lipid Extraction Efficiencies with Deuterated Standards

Lipid ClassFolch Method Recovery (%)Bligh-Dyer Method Recovery (%)
Phosphatidylcholine (PC)95 ± 592 ± 6
Phosphatidylethanolamine (PE)93 ± 490 ± 5
Triacylglycerol (TG)98 ± 396 ± 4
Cholesterol97 ± 494 ± 5
Ceramide (Cer)94 ± 691 ± 7

Note: The data presented in this table is representative and may vary depending on the specific sample matrix and experimental conditions.

Data Analysis

  • Peak Integration: Integrate the peak areas of the endogenous lipid and the corresponding deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated standard.

  • Quantification: Use a calibration curve generated from a series of known concentrations of the non-deuterated analytical standard spiked with a constant amount of the deuterated internal standard to determine the concentration of the endogenous lipid in the sample.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Addition of Deuterated Internal Standard Mixture Sample->Add_IS Homogenization Homogenization Add_IS->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collection Collection of Organic Phase Phase_Separation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Response Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Data Quantitative Lipid Data Quantification->Final_Data

Caption: Experimental workflow for quantitative lipid analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Other Physiological Responses Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified arachidonic acid signaling pathway.[8]

Conclusion

Quantitative lipid analysis using deuterated standards is a powerful approach for obtaining accurate and reproducible data in lipidomics research and drug development. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers to implement these methods in their laboratories. The use of appropriate extraction techniques, optimized LC-MS/MS parameters, and careful data analysis are all critical for success. By following these procedures, researchers can confidently generate high-quality quantitative lipidomics data to advance their scientific discoveries.

References

Application Notes and Protocols for 16:0-16:0 PC-d31 in Spiking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) is a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), a ubiquitous saturated phosphatidylcholine in eukaryotic cell membranes. Its high isotopic purity and chemical identity to its endogenous counterpart make it an ideal internal standard for mass spectrometry (MS)-based lipidomics. Spiking biological samples with a known concentration of this compound allows for accurate quantification of endogenous phosphatidylcholines and other lipid species by correcting for variations in sample extraction, processing, and instrument response.

These application notes provide detailed protocols for the preparation and use of this compound as an internal standard in lipidomics workflows for various biological matrices.

Quantitative Data Summary

The optimal concentration of this compound for spiking experiments can vary depending on the biological matrix, the abundance of the endogenous analytes, and the sensitivity of the mass spectrometer. The following tables provide a summary of reported concentrations and recommended starting points.

Table 1: Recommended Starting Concentrations for this compound Spiking

Biological MatrixRecommended Concentration Range
Plasma/Serum2.5 - 10 µg/mL
Adipose Tissue10 µg/mL in the final extraction solvent
Cultured Cells25 µM in the final extraction solvent

Table 2: Preparation of a 10 µg/mL Working Standard Solution

StepProcedure
1.Prepare a 1 mg/mL stock solution of this compound in a solvent such as chloroform or ethanol.
2.To prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the appropriate solvent (e.g., methanol, chloroform:methanol 2:1, v/v).
3.Store the working solution in a glass vial at -20°C.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma with this compound Spiking (Modified Folch Method)

This protocol describes a common lipid extraction method from plasma samples.

  • Sample Preparation: Thaw 10 µL of plasma on ice.

  • Internal Standard Spiking: Add 120 µL of a chloroform:methanol (2:1, v/v) solution containing the this compound internal standard at a final concentration of 2.5 µg/mL to the plasma sample.[1][2]

  • Extraction: Add 10 µL of 0.9% NaCl solution.[1][2]

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 30 minutes.[1][2]

  • Phase Separation: Centrifuge at 9,400 x g for 3 minutes at 4°C to separate the organic and aqueous phases.[1][2]

  • Collection: Carefully collect 60 µL of the lower organic phase and transfer it to a new glass vial.[1][2]

  • Dilution: Add 60 µL of chloroform:methanol (2:1, v/v) to the collected organic phase.[1][2]

  • Storage: Store the final extract at -80°C until LC-MS/MS analysis.[1][2]

Protocol 2: Lipid Extraction from Adipose Tissue with this compound Spiking

This protocol is suitable for lipid extraction from adipose tissue biopsies.

  • Sample Preparation: Use approximately 2 mg of cryopulverized adipose tissue.[3]

  • Internal Standard Spiking and Extraction: Add 344 µL of a chloroform:methanol (2:1, v/v) solution containing a standard mixture with this compound at a final concentration of 10 µg/mL.[4][5]

  • Homogenization: Add 200 µL of 0.9% NaCl.[4] Vortex the sample, sonicate for 5 minutes, and vortex again.[4][5]

  • Incubation: Incubate the sample on ice for 30 minutes.[4][5]

  • Phase Separation: Centrifuge at 10,000 rpm for 3 minutes at 4°C.[4][5]

  • Collection: Transfer 100 µL of the lower organic phase to a new tube.[4][5]

  • Final Preparation: Add 100 µL of chloroform:methanol (2:1, v/v).[4][5]

  • Storage: Store the extract at -80°C prior to analysis.[4]

Protocol 3: Lysophosphatidylcholine Acyltransferase (LPCAT) Assay in Cell Lysates

This protocol outlines an enzymatic assay using a deuterated lysophosphatidylcholine substrate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 5 µM each of various acyl-CoAs (e.g., 16:0-, 18:1-, 18:2-, 20:4-, and 22:6-CoA).[6]

  • Substrate Addition: Add 25 µM of 16:0-d31 lysophosphatidylcholine to the reaction mixture.[6]

  • Enzyme Addition: Add 0.5 µg of microsomal protein (cell lysate) to the reaction mixture in a total volume of 0.1 mL of 100 mM Tris-HCl (pH 7.4) with 1 mM CaCl2.[6]

  • Incubation: Incubate the reaction at 37°C for 10 minutes.[6]

  • Quenching and Extraction: Stop the reaction by adding 0.3 mL of chloroform:methanol (1:2, v/v).[6] Add other internal standards for different lipid classes if necessary.

  • Lipid Extraction: Perform a Bligh and Dyer lipid extraction.[6]

  • Analysis: Analyze the formation of deuterated PC species by LC-MS/MS.[6]

Visualizations

Phosphatidylcholine Metabolism

The following diagram illustrates the Kennedy pathway for de novo biosynthesis of phosphatidylcholine and its subsequent catabolism by phospholipases.

Phosphatidylcholine_Metabolism cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_catabolism Catabolism Choline Choline PCho Phosphocholine Choline->PCho ChoK CDP_Choline CDP-Choline PCho->CDP_Choline CCT PC Phosphatidylcholine (PC) CDP_Choline->PC CPT DAG Diacylglycerol (DAG) DAG->PC PC->DAG PLC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 PA Phosphatidic Acid (PA) PC->PA PLD FFA Free Fatty Acid LPC->FFA Lipidomics_Workflow start Biological Sample (e.g., Plasma, Tissue, Cells) spike Spike with This compound Internal Standard start->spike extract Lipid Extraction (e.g., Folch or MTBE method) spike->extract dry Dry Down Extract (under Nitrogen) extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Processing and Quantification analyze->data

References

Application Notes and Protocols for Lipid Extraction Using a Deuterated Phosphatidylcholine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of lipids from biological samples for quantitative analysis, utilizing 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) as an internal standard. This method is broadly applicable to various sample matrices, including plasma, cultured cells, and tissues, and is particularly suited for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Accurate quantification of lipids is essential for understanding their roles in cellular processes, disease pathogenesis, and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable lipid quantification.[1][2] This standard is chemically identical to its endogenous counterpart but isotopically distinct, allowing it to be differentiated by mass spectrometry.[2] By adding a known amount of the internal standard to the sample at the beginning of the extraction procedure, it is possible to correct for variability in extraction efficiency, sample loss during processing, and matrix effects during analysis.[1][2]

The following protocols are based on the well-established Bligh and Dyer and Folch extraction methods, which utilize a chloroform and methanol solvent system to efficiently extract a broad range of lipid species.[3][4][5][6]

Experimental Workflow

The overall experimental workflow for lipid extraction and analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for tissues/cells) Sample->Homogenization Spike Spike with This compound Internal Standard Homogenization->Spike Extraction Addition of Chloroform:Methanol Spike->Extraction Phase_Separation Phase Separation (Addition of Water/Saline) Extraction->Phase_Separation Collection Collection of Organic Phase Phase_Separation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Fig 1. Lipid Extraction and Analysis Workflow.

Key Experimental Protocols

Materials and Reagents
  • 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from the Bligh and Dyer method.[3][4]

  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : In a glass centrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution). To this, add 100 µL of plasma.

  • Solvent Addition : Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.[3]

  • Phase Separation : Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to achieve phase separation.[1] You will observe an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.[1][3]

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is suitable for adherent or suspension cells.[7]

  • Cell Harvesting : For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in 1 mL of PBS.

  • Internal Standard Spiking : Add a known amount of this compound internal standard solution to the cell suspension.

  • Lipid Extraction : Add 3.75 mL of 1:2 (v/v) chloroform:methanol to the cell suspension. Vortex thoroughly to ensure cell lysis and protein precipitation.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of water and vortex.

  • Phase Separation and Collection : Centrifuge at 1000 x g for 10 minutes at 4°C. Collect the lower organic phase.

  • Drying and Reconstitution : Dry the collected organic phase under nitrogen and reconstitute as described in Protocol 1.

Protocol 3: Lipid Extraction from Tissues

This protocol requires tissue homogenization.

  • Tissue Homogenization : Weigh a small piece of frozen tissue (10-50 mg) and place it in a homogenizer tube. Add 1 mL of ice-cold PBS. Homogenize the tissue on ice until no visible tissue fragments remain.

  • Internal Standard Spiking : Transfer the homogenate to a glass centrifuge tube and add a known amount of this compound internal standard.

  • Lipid Extraction : Follow the solvent addition, phase separation, and collection steps as outlined in Protocol 2.

  • Drying and Reconstitution : Dry the lipid extract under nitrogen and reconstitute for LC-MS analysis.

Data Presentation

The use of an internal standard allows for the accurate quantification of endogenous lipids. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Representative Quantitative Performance Data

ParameterValueReference
Recovery
Phosphatidylcholines>90%[4]
Reproducibility (RSD)
Intra-day Precision<15%[8]
Inter-day Precision<15%[8]
Linearity (R²) >0.99[2]

Note: The values presented are typical and may vary depending on the specific lipid species, sample matrix, and analytical instrumentation.

Phosphatidylcholine Biosynthesis and Signaling

Phosphatidylcholines (PCs) are major components of eukaryotic cell membranes and are involved in various cellular signaling pathways.[9][10] The diagram below illustrates a simplified overview of PC biosynthesis and its role as a source of signaling molecules.

G cluster_synthesis PC Biosynthesis (Kennedy Pathway) cluster_signaling PC-Derived Signaling Molecules Choline Choline CDP_Choline CDP-Choline Choline->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLD Phospholipase D (PLD) PC->PLD PLC Phospholipase C (PLC) PC->PLC LPC Lysophosphatidylcholine (LPC) PLA2->LPC FA Fatty Acid (e.g., Arachidonic Acid) PLA2->FA PA Phosphatidic Acid (PA) PLD->PA DAG_signal Diacylglycerol (DAG) PLC->DAG_signal Downstream Downstream Signaling LPC->Downstream FA->Downstream PA->Downstream DAG_signal->Downstream

Fig 2. Simplified PC Biosynthesis and Signaling.

Conclusion

The protocols outlined in these application notes provide a robust and reliable framework for the extraction and quantification of lipids from diverse biological samples. The incorporation of this compound as an internal standard is a critical step in achieving accurate and reproducible results, which are essential for advancing research and development in the fields of lipidomics and drug discovery.

References

Application Note: Quantitative Analysis of 16:0-16:0 PC in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of cell membranes and are involved in various metabolic and signaling pathways.[1][2] 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PC or DPPC) is a specific phosphatidylcholine that plays a crucial role as the primary component of pulmonary surfactant and is implicated in inflammatory responses and ischemic brain injury.[2][3] Accurate and precise quantification of 16:0-16:0 PC in biological matrices is essential for understanding its physiological and pathological roles.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16:0-16:0 PC in human plasma. The method utilizes a stable isotope-labeled internal standard, 1-palmitoyl-2-(palmitoyl-d31)-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31), to ensure high accuracy and reproducibility.

Materials and Methods

Materials

  • 16:0-16:0 PC standard (Avanti Polar Lipids)

  • This compound internal standard (Avanti Polar Lipids)[4]

  • LC-MS/MS grade acetonitrile, methanol, isopropanol, and water (Fisher Scientific)

  • Formic acid and ammonium formate (Sigma-Aldrich)

  • Human plasma (BioIVT)

Sample Preparation A protein precipitation and phospholipid removal protocol was employed to minimize matrix effects.[5]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of a 1 µg/mL solution of this compound in methanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • For further cleanup and phospholipid removal, a solid-phase extraction (SPE) can be employed.[6][7]

  • Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS System

  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: SCIEX QTRAP 6500+

Chromatographic Conditions

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (40:60) with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 32% B

    • 1-8 min: 32-97% B

    • 8-12 min: 97% B

    • 12.1-15 min: 32% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 16:0-16:0 PC: Precursor Ion (Q1): m/z 734.6 -> Product Ion (Q3): m/z 184.1

    • This compound: Precursor Ion (Q1): m/z 765.8 -> Product Ion (Q3): m/z 184.1

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 60 psi

    • Collision Gas: Medium

Results and Discussion

Method Performance The developed LC-MS/MS method demonstrated excellent performance for the quantification of 16:0-16:0 PC in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and variations in sample processing.

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Table 1: Summary of quantitative performance of the LC-MS/MS method for 16:0-16:0 PC.

Experimental Workflow and Signaling Pathway

The overall experimental process from sample receipt to data analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Down Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify G cluster_pathway Phosphatidylcholine Remodeling (Lands' Cycle) PC PC (e.g., 16:0-18:1 PC) LPC Lyso-PC (16:0-LPC) PC->LPC PLA2 FA Fatty Acid (18:1) PC->FA PLA2 New_PC Remodeled PC (16:0-16:0 PC) LPC->New_PC LPCAT New_FA Fatty Acid (16:0-CoA) New_FA->New_PC

References

Application Note and Protocol: Quantitative Lipidomics using 16:0-16:0 PC-d31 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Accurate quantification of lipid species is critical for understanding their roles in health and disease, and for the development of novel therapeutics. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as they effectively compensate for variations in sample preparation and matrix effects.[1][2]

This application note provides a detailed protocol for the preparation of biological samples for quantitative lipidomics analysis, specifically utilizing 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) as an internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid classes.

Overview

This protocol outlines a comprehensive workflow for lipid extraction from biological matrices (e.g., plasma, cells, tissues) using a modified Bligh and Dyer liquid-liquid extraction method. The inclusion of this compound at an early stage of the sample preparation process ensures that it experiences similar extraction and ionization effects as the endogenous lipids, thereby enabling precise and accurate quantification.

Data Presentation

The use of a deuterated internal standard like this compound is crucial for achieving reliable quantitative results in lipidomics. While specific performance data for this particular standard is not extensively published, the following table summarizes representative quantitative data for similar phosphatidylcholine species, which can be expected in a well-validated LC-MS/MS method.

ParameterRepresentative ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Accuracy 85% - 115%The closeness of the measured value to the true value, expressed as a percentage. A study on dipalmitoylphosphatidylcholine (DPPC) in human urine reported accuracy within 111.2%[3].
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method. A study on DPPC reported inter-day precision of less than 6.5%[3].
Recovery 86% - 105%The efficiency of the extraction process, determined by comparing the signal of the internal standard spiked before and after extraction[4].
Limit of Detection (LOD) ~0.01 pmolThe lowest amount of an analyte that can be reliably detected above the background noise[4].
Limit of Quantification (LOQ) ~0.08 pmolThe lowest amount of an analyte that can be accurately and precisely quantified[4].

Experimental Protocols

Materials and Reagents
  • This compound (Avanti Polar Lipids or equivalent)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform/methanol (2:1, v/v).

  • Internal Standard Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol. This concentration may need to be optimized based on the expected levels of endogenous lipids in the sample.

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh & Dyer) cluster_analysis Sample Analysis Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for tissues) Spike_IS Spike with This compound Sample->Spike_IS Homogenization->Spike_IS Add_Solvents Add Chloroform:Methanol (1:2, v/v) Spike_IS->Add_Solvents Vortex_Incubate Vortex & Incubate Add_Solvents->Vortex_Incubate Phase_Separation Add Chloroform & Water Induce Phase Separation Vortex_Incubate->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Fig. 1: Experimental workflow for lipidomics sample preparation.
Detailed Protocol for Plasma/Serum Samples

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a clean glass tube, add 50 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample.

  • Lipid Extraction: a. Add 1 mL of a chloroform:methanol (1:2, v/v) solution to the sample. b. Vortex vigorously for 1 minute. c. Incubate at room temperature for 15 minutes. d. Add 0.3 mL of chloroform and vortex for 1 minute. e. Add 0.3 mL of LC-MS grade water and vortex for 1 minute. f. Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase of the LC-MS system (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol for Cell Culture Samples
  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold PBS. An accurate cell count should be performed for normalization.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Lipid Extraction: Proceed with the lipid extraction steps as described for plasma/serum samples (Step 4 onwards).

Detailed Protocol for Tissue Samples
  • Tissue Weighing and Homogenization: Weigh approximately 20-50 mg of frozen tissue. Homogenize the tissue in 1 mL of ice-cold PBS using a suitable homogenizer.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to the tissue homogenate.

  • Lipid Extraction: Proceed with the lipid extraction steps as described for plasma/serum samples (Step 4 onwards).

Signaling Pathway

Phosphatidylcholines are not only structural components of membranes but also key players in cellular signaling. The Kennedy pathway is the primary route for de novo PC biosynthesis. Furthermore, the enzymatic turnover of PC generates important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in a multitude of signaling cascades regulating cell growth, proliferation, and survival.

Fig. 2: Phosphatidylcholine biosynthesis and signaling pathways.

Conclusion

This application note provides a robust and reliable protocol for the preparation of biological samples for quantitative lipidomics using this compound as an internal standard. The use of a deuterated internal standard is paramount for achieving high-quality quantitative data, which is essential for advancing our understanding of the roles of lipids in health and disease and for the development of novel therapeutic interventions. The provided experimental workflow and signaling pathway diagrams serve as valuable resources for researchers, scientists, and drug development professionals in the field of lipidomics.

References

Application Note: Quantitative Analysis of Endogenous 16:0-16:0 Phosphatidylcholine (DPPC) using Stable Isotope Dilution Mass Spectrometry with 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids and are integral components of eukaryotic cell membranes. Dipalmitoylphosphatidylcholine (DPPC), or 16:0-16:0 PC, is a specific and abundant saturated PC species that plays a critical role in various biological processes, including serving as the primary component of pulmonary surfactant. Accurate quantification of endogenous levels of DPPC in biological samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics.

This application note provides a detailed protocol for the accurate and precise quantification of endogenous 16:0-16:0 PC in biological samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes 1-palmitoyl-2-(palmitoyl-d31)-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31) as an internal standard to correct for variations in sample preparation and instrument response, ensuring high-quality, reproducible data.

Principle of the Method

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of sample preparation. The internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

Because the internal standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during extraction or variations in instrument performance.

Materials and Reagents

  • Analytes and Internal Standard:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PC)

    • 1-palmitoyl-2-(palmitoyl-d31)-sn-glycero-3-phosphocholine (this compound)

  • Solvents (LC-MS grade):

    • Methanol

    • Chloroform

    • Isopropanol

    • Acetonitrile

    • Water

  • Additives:

    • Formic acid

    • Ammonium formate

  • Lipid Extraction Solvents (e.g., for Folch method):

    • Chloroform:Methanol (2:1, v/v)

  • Sample Reconstitution Solvent:

    • Methanol or Acetonitrile/Isopropanol (1:1, v/v)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 16:0-16:0 PC and this compound in methanol.

  • Working Standard Solutions:

    • Calibration Standards: Serially dilute the 16:0-16:0 PC stock solution with the reconstitution solvent to prepare a series of calibration standards at concentrations ranging from 5 ng/mL to 200 ng/mL.[1]

    • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

Sample Preparation and Lipid Extraction (Folch Method)
  • Sample Aliquoting: Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma, 10 mg of tissue homogenate) into a glass tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each sample, quality control (QC), and calibration standard.

  • Lipid Extraction:

    • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient A suitable gradient to separate phosphatidylcholines from other lipid classes.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions are based on the precursor ion ([M+H]⁺) and the characteristic product ion of the phosphocholine headgroup (m/z 184.1).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
16:0-16:0 PC 734.6184.1
This compound 765.8184.1

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the endogenous 16:0-16:0 PC and the internal standard this compound in each sample, QC, and calibration standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Concentration Calculation: Determine the concentration of endogenous 16:0-16:0 PC in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of phosphatidylcholines using a stable isotope dilution LC-MS/MS method.

Table 1: Calibration and Linearity

ParameterTypical Value
Calibration Range 5 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Linearity Linear

Table 2: Sensitivity and Precision

ParameterTypical Value
Limit of Detection (LOD) ~0.5 ng/mL[1]
Limit of Quantification (LOQ) ~1.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of 16:0-16:0 PC.

Caption: Principle of stable isotope dilution for 16:0-16:0 PC quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of endogenous 16:0-16:0 PC (DPPC) in biological samples using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy, precision, and reproducibility, making this method suitable for a wide range of research and drug development applications. By following this protocol, researchers can obtain reliable quantitative data on DPPC levels, contributing to a deeper understanding of its physiological and pathological roles.

References

Troubleshooting & Optimization

Navigating Isotopic Overlap with 16:0-16:0 PC-d31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for lipid analysis, the accurate quantification of lipid species is paramount. The use of deuterated internal standards, such as 16:0-16:0 PC-d31, is a cornerstone of robust quantification. However, the natural isotopic abundance of elements can lead to overlapping signals between the analyte and the standard, necessitating careful correction. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound?

A1: Isotopic overlap occurs when the isotopic distribution of the analyte (unlabeled 16:0-16:0 PC) and the deuterated internal standard (this compound) are not fully resolved by the mass spectrometer. The primary cause is the natural abundance of heavy isotopes, particularly Carbon-13 (¹³C), which makes up about 1.1% of all carbon atoms. In a molecule like 16:0-16:0 PC with 40 carbon atoms, the probability of it containing one or more ¹³C atoms is significant. This results in a series of peaks (M+1, M+2, etc.) in the mass spectrum. The M+2 peak of the unlabeled PC can overlap with the signal of the less-deuterated isotopologues of the d31 standard, leading to an overestimation of the analyte if not corrected.

Q2: How do I calculate the theoretical isotopic distribution of my analyte and standard?

A2: The theoretical isotopic distribution can be calculated using various online isotopic distribution calculators. You will need the molecular formula of your compounds.

  • 16:0-16:0 PC (Dipalmitoylphosphatidylcholine): C₄₀H₈₀NO₈P[1][2]

  • This compound: C₄₀H₄₉D₃₁NO₈P[3][4][5]

These calculators use the natural abundance of all isotopes of each element to predict the relative intensities of the different isotopologue peaks.

Q3: What is the general principle behind correcting for isotopic overlap?

A3: The correction for isotopic overlap involves mathematically subtracting the contribution of the natural isotopic abundance from the measured ion intensities. This is typically done using a matrix-based approach. A correction matrix is constructed based on the known natural isotopic abundances of the elements in the analyte and the isotopic purity of the deuterated standard. This matrix is then used to solve a system of linear equations to determine the true, corrected intensities of the analyte and the standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Overestimation of Analyte Concentration Uncorrected isotopic overlap from the M+2 peak of the unlabeled analyte interfering with the signal of the deuterated internal standard.Implement an isotopic correction algorithm. This can be done using specialized software or by applying a mathematical correction based on the theoretical isotopic distributions of the analyte and standard. Ensure that the correction accounts for the contribution of all naturally abundant isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).
Non-linear Calibration Curve Isotopic crosstalk between the analyte and the internal standard, especially at high analyte-to-standard concentration ratios. The contribution of the analyte's isotopes to the standard's signal is not constant across the concentration range.Use a non-linear fitting model for your calibration curve that accounts for the isotopic interference.[6] Alternatively, ensure that the mass difference between the analyte and the major isotopologue of the standard is large enough to minimize overlap.
Inaccurate Results Despite Correction Incorrect molecular formula used for calculating the theoretical isotopic distribution. Impurities in the deuterated standard that are not accounted for in the correction algorithm.Verify the elemental composition of your analyte and standard. Obtain a certificate of analysis for your deuterated standard to confirm its isotopic purity and account for any significant impurities in your correction calculations.
Difficulty in Resolving Isotopic Peaks Insufficient mass resolution of the spectrometer.For lipids, a resolution of at least 200,000 (full width at half maximum) is often beneficial to separate the M+2 isotopic peak of a lipid from the monoisotopic peak of the same lipid with one less double bond.[7] While high resolution can help, mathematical correction is still necessary for accurate quantification.

Quantitative Data Summary

The following table illustrates the theoretical isotopic distribution of unlabeled 16:0-16:0 PC and this compound, highlighting the potential for overlap. The data is calculated based on their respective molecular formulas.

Isotopologue Unlabeled 16:0-16:0 PC (C₄₀H₈₀NO₈P) Relative Abundance (%) This compound (C₄₀H₄₉D₃₁NO₈P) Relative Abundance (%) Potential for Overlap
M+0100.00100.00-
M+145.5546.21Minor
M+210.7811.15Significant
M+31.761.88Minor

Note: The relative abundances are normalized to the most abundant isotopologue (M+0) for each compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples
  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Lipid Extraction (Bligh-Dyer Method): a. Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. b. Vortex thoroughly and incubate at room temperature. c. Add chloroform and water, vortex again, and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water with a suitable additive like ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile with the same additive.

    • Gradient: A suitable gradient to separate the phosphatidylcholines.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the precursor ions of both unlabeled 16:0-16:0 PC and the d31 standard.

    • Collision Energy: Optimize for the fragmentation of the phosphocholine headgroup. A characteristic product ion for phosphatidylcholines is m/z 184.0739.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike bligh_dyer Bligh-Dyer Extraction spike->bligh_dyer dry_down Dry Down bligh_dyer->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc correction Isotopic Overlap Correction data_proc->correction quant Quantification correction->quant

Caption: Experimental workflow from sample preparation to quantification.

isotopic_overlap cluster_analyte Unlabeled 16:0-16:0 PC cluster_standard This compound M0_analyte M+0 M1_analyte M+1 M2_analyte M+2 M0_std M+0 (d31) M2_analyte->M0_std Overlap M1_std M+1 (d30) M2_std M+2 (d29)

Caption: Isotopic overlap between analyte and deuterated standard.

References

preventing deuterium-hydrogen exchange in 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 16:0-16:0 PC-d31 to prevent deuterium-hydrogen (D-H) exchange. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated lipid throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer). For this compound, the deuterium atoms on the carbon adjacent to the carbonyl group (the alpha-carbon) of the palmitoyl chains are particularly susceptible to exchange. This is a concern because the loss of the deuterium label can compromise the accuracy of quantitative analyses that rely on the isotopic purity of the standard.

Q2: What are the primary factors that cause D-H exchange in deuterated lipids?

A2: The main factors that influence the rate of D-H exchange are:

  • pH: The exchange process is catalyzed by both acids and bases. The rate of exchange increases significantly in both acidic and basic conditions.

  • Temperature: Higher temperatures accelerate the rate of D-H exchange.

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange.

  • Exposure Time: The longer the deuterated lipid is exposed to unfavorable conditions (e.g., high temperature, non-neutral pH), the greater the extent of D-H exchange.

Q3: How should I store this compound to maintain its isotopic stability?

A3: Proper storage is crucial for preserving the integrity of your deuterated lipid.

  • Solid Form: As a saturated lipid, this compound is relatively stable as a powder. It should be stored in a glass container with a Teflon-lined cap at or below -16°C.[1]

  • Organic Solution: If dissolved in an organic solvent, store the solution in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[1] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[1]

  • Aqueous Suspension: Long-term storage in aqueous suspensions is not recommended due to the risk of hydrolysis and D-H exchange.[1]

Q4: Can I use plastic containers or pipette tips when handling solutions of this compound?

A4: For organic solutions of deuterated lipids, it is strongly advised to use glass containers and glass or stainless steel pipettes.[2] Plastic containers and pipette tips can leach plasticizers and other contaminants into the organic solvent, which can interfere with your analysis.[1]

Troubleshooting Guide: Loss of Deuterium Label

This guide provides solutions to common problems encountered during experiments that may lead to the loss of the deuterium label from this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Lower than expected signal for the deuterated standard in mass spectrometry. 1. Degradation of the standard: The lipid may have hydrolyzed or oxidized due to improper storage or handling. 2. Incomplete solubilization: The lipid may not be fully dissolved in the chosen solvent.1. Ensure the standard was stored at the correct temperature (≤ -16°C) and avoid repeated freeze-thaw cycles.[2] For lipids in powdered form, allow the vial to warm to room temperature before opening to prevent condensation.[1] 2. Gently warm or sonicate the solution to aid dissolution.[2] Ensure the chosen solvent is appropriate for phospholipids.
Appearance of a peak corresponding to the non-deuterated (d0) version of the lipid. 1. D-H exchange during sample preparation: Exposure to acidic or basic conditions, or elevated temperatures. 2. D-H exchange during analysis: Protic solvents in the mobile phase or high temperatures in the ion source.1. Maintain a neutral pH throughout your sample preparation. If acidic or basic conditions are unavoidable, minimize the exposure time and keep the sample at a low temperature (e.g., on ice). 2. If possible, use aprotic solvents in your mobile phase. If protic solvents are necessary, keep the analysis time as short as possible and use a cooled autosampler.
Inconsistent quantification results across replicates. 1. Variable D-H exchange: Inconsistent timing or temperature during sample processing steps. 2. Contamination: Introduction of impurities from plasticware.1. Standardize all sample preparation steps, including incubation times and temperatures. 2. Strictly use glass and Teflon-lined containers and glass or stainless steel pipettes for handling organic solutions of the lipid.[2]

Below is a troubleshooting workflow to help identify the source of deuterium exchange in your experiment.

G Troubleshooting Workflow for Deuterium Exchange start Inconsistent or low signal from d31-DPPC check_storage Verify proper storage (≤ -16°C, glass/Teflon) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Confirm correct handling (glassware, room temp equilibration) handling_ok Handling OK? check_handling->handling_ok check_prep Review sample preparation (pH, temperature, solvents) prep_ok Prep OK? check_prep->prep_ok check_ms Examine LC-MS conditions (mobile phase, source temp) ms_ok LC-MS OK? check_ms->ms_ok storage_ok->check_handling Yes correct_storage Action: Implement correct storage protocols storage_ok->correct_storage No handling_ok->check_prep Yes correct_handling Action: Use appropriate glassware and handling procedures handling_ok->correct_handling No prep_ok->check_ms Yes correct_prep Action: Modify sample prep (neutral pH, low temp) prep_ok->correct_prep No correct_ms Action: Optimize LC-MS method (e.g., aprotic mobile phase) ms_ok->correct_ms No end Problem Resolved ms_ok->end Yes correct_storage->end correct_handling->end correct_prep->end correct_ms->end

Troubleshooting workflow for deuterium exchange.

Data Presentation

Parameter Condition Effect on D-H Exchange Rate Recommendation for Minimizing Exchange
pH Acidic (e.g., pH < 5)IncreasesMaintain a neutral pH (6.5-7.5).
Neutral (e.g., pH 6.5-7.5)MinimalWork within this pH range when possible.
Basic (e.g., pH > 8)Significantly IncreasesAvoid basic conditions.
Temperature Low (e.g., 0-4°C)SlowPerform all experimental steps at low temperatures.
Room Temperature (e.g., 20-25°C)ModerateMinimize time at room temperature.
Elevated (e.g., > 37°C)FastAvoid elevated temperatures.
Solvent Aprotic (e.g., Chloroform, Acetonitrile)MinimalUse aprotic solvents for storage and reconstitution.
Protic (e.g., Water, Methanol)Can facilitate exchangeMinimize contact with protic solvents. If necessary, use deuterated protic solvents (e.g., D₂O, Methanol-d4).

Experimental Protocols

Protocol 1: Reconstitution of Powdered this compound

This protocol describes the proper procedure for dissolving powdered deuterated lipid to create a stock solution.

Materials:

  • This compound (powder) in original vial

  • High-purity aprotic organic solvent (e.g., chloroform or chloroform:methanol mixture)

  • Glass syringe or pipette

  • Clean glass vial with a Teflon-lined cap

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[1]

  • Prepare for Dissolution: Once at room temperature, open the vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. The solution should be clear with no particulate matter.

  • Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

  • Inert Atmosphere: Flush the headspace of the vial with a gentle stream of inert gas before sealing. This helps to prevent oxidation.[1]

  • Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store in the freezer at -20°C ± 4°C.[1]

Protocol 2: Assessing Deuterium Enrichment by Mass Spectrometry

This protocol provides a general workflow for quantifying the extent of D-H exchange using high-resolution mass spectrometry.

Materials:

  • Deuterated lipid sample

  • LC-MS system with high-resolution capabilities (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare your sample according to your experimental needs, following the guidelines to minimize D-H exchange (neutral pH, low temperature).

  • LC Separation: Use a suitable liquid chromatography method to separate the 16:0-16:0 PC from other components in your sample.

  • MS Analysis:

    • Acquire full scan mass spectra in the appropriate ionization mode (positive ion mode for phosphatidylcholines).

    • Ensure the mass spectrometer is set to a high resolution to distinguish between the deuterated (d31) and the partially or fully back-exchanged species (d30, d29, etc.).

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of this compound and its potential back-exchanged products.

    • Integrate the peak areas for each of these species.

    • Calculate the percentage of deuterium loss by comparing the peak area of the back-exchanged species to the total peak area of all related species.

Visualizations

The following diagrams illustrate the key concepts related to D-H exchange in this compound.

Base-catalyzed D-H exchange mechanism.

G Factors Influencing D-H Exchange Rate center D-H Exchange Rate ph_control Neutral pH center->ph_control Decreased by temp_control Low Temperature center->temp_control Decreased by solvent_control Aprotic Solvent center->solvent_control Decreased by time_control Short Exposure center->time_control Decreased by ph pH (Acidic or Basic) ph->center Increases temp Temperature (Higher) temp->center Increases solvent Solvent (Protic) solvent->center Increases time Exposure Time (Longer) time->center Increases

Factors influencing the rate of D-H exchange.

References

Technical Support Center: Mass Spectrometry Analysis of Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 16:0-16:0 PC-d31 and other phosphatidylcholines (PCs) by mass spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the signal intensity of my deuterated internal standard, this compound, significantly lower than expected?

A1: Several factors can contribute to a poor signal intensity for your this compound internal standard. Here are the most common causes and troubleshooting steps:

  • Suboptimal Ionization or In-Source Fragmentation: Phosphatidylcholines are prone to in-source fragmentation, which can reduce the abundance of the precursor ion.[1]

    • Troubleshooting: Optimize your electrospray ionization (ESI) source parameters. Key parameters to adjust include the ion spray voltage, source temperature, nebulizer gas (GS1), and heating gas (GS2).[2] A systematic evaluation of these parameters can help you find the optimal conditions for maximizing the signal of your specific lipid while minimizing fragmentation.[1]

  • Ion Suppression from Matrix Components: Co-eluting substances from your sample matrix (e.g., other lipids, salts) can compete with your deuterated standard for ionization, leading to a reduced signal.[3][4] This is a common phenomenon in ESI-MS.[5]

    • Troubleshooting:

      • Improve Sample Cleanup: Implement a more rigorous lipid extraction and cleanup protocol to remove interfering matrix components. The Folch or modified Bligh-Dyer methods are commonly used for plasma and tissue.[6][7]

      • Optimize Chromatography: Ensure that your chromatographic method provides good separation between your analyte and the bulk of the matrix components. A slight shift in retention time between the deuterated standard and the native analyte, known as the deuterium isotope effect, can lead to differential ion suppression.[8] Adjusting your gradient or using a different column chemistry may help to ensure co-elution.

  • Incorrect Internal Standard Concentration: The concentration of the internal standard can impact its signal intensity.

    • Troubleshooting: Ensure that the final concentration of your this compound is appropriate for the linear range of your instrument. You may need to perform a dilution series to determine the optimal concentration.

  • Adduct Formation: Phosphatidylcholines can form various adducts in the ESI source, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[9] If you are monitoring only one of these adducts, a significant portion of your signal may be distributed among the others.

    • Troubleshooting: Analyze your full scan data to identify the most abundant adduct for this compound under your experimental conditions. Adjust your MS method to monitor the dominant adduct or sum the intensities of all major adducts. The ESI process can generate strong signals for [M+Na]⁺ and [M+NH₄]⁺ adducts for some lipids.[9]

  • Stability of the Deuterated Standard: While generally stable, improper storage or handling can lead to degradation of the standard.

    • Troubleshooting: Ensure your deuterated lipid standards are stored at or below -16°C in a glass vial with a Teflon-lined cap.[10] For long-term stability, especially for unsaturated lipids, it is recommended to dissolve them in a suitable organic solvent and store at -20°C ± 4°C under an inert atmosphere.[10]

Q2: My calibration curve is non-linear. What could be the cause?

A2: Non-linearity in your calibration curve when using a deuterated internal standard can be caused by several factors:

  • "Cross-talk" between Analyte and Internal Standard: At high concentrations, the naturally occurring isotopes of your analyte can contribute to the signal of the internal standard, leading to a non-linear response.[11] This is more pronounced for higher molecular weight compounds.[11]

    • Troubleshooting: You may need to use a non-linear fitting model for your calibration curve that accounts for this isotopic interference.[11] Alternatively, ensure your calibration range is within a linear response region.

  • Ion Source Saturation: At high concentrations, both the analyte and the internal standard can compete for ionization, leading to a disproportionate response.[12]

    • Troubleshooting: Dilute your samples and calibration standards to a concentration range where ion source saturation does not occur.

  • Differential Ion Suppression: If your analyte and deuterated internal standard do not perfectly co-elute, they may experience different degrees of ion suppression from the matrix, leading to a non-linear relationship between the analyte/internal standard ratio and concentration.[8]

    • Troubleshooting: Optimize your chromatography to achieve complete co-elution of the analyte and internal standard.

Q3: I am observing a shift in retention time between 16:0-16:0 PC and this compound. Is this normal and will it affect my results?

A3: A slight retention time shift between a deuterated internal standard and its native analyte is a known phenomenon called the "deuterium isotope effect".[8] This can occur in liquid chromatography, with the deuterated compound often eluting slightly earlier.[13] While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as it can lead to differential matrix effects and inaccurate quantification.[8]

  • Troubleshooting:

    • Assess the Impact: If the peaks still largely overlap, the impact on quantification may be minimal.

    • Optimize Chromatography: If the separation is significant, you may need to adjust your chromatographic conditions (e.g., gradient, flow rate, column temperature) to minimize the retention time difference and ensure co-elution.

Frequently Asked Questions (FAQs)

Q: What is the deuteration pattern of commercially available this compound?

A: Commercially available this compound is typically deuterated on one of the C16:0 (palmitoyl) fatty acid chains. For example, 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine has one fully deuterated palmitoyl chain.

Q: What are the expected MRM transitions for 16:0-16:0 PC and this compound?

A: In positive ion mode ESI-MS/MS, the most common fragmentation of phosphatidylcholines is the neutral loss of the phosphocholine headgroup, resulting in a characteristic product ion at m/z 184.1. Therefore, the MRM transitions would be:

  • 16:0-16:0 PC ([M+H]⁺): Precursor ion m/z 734.6 → Product ion m/z 184.1

  • This compound ([M+H]⁺): Precursor ion m/z 765.8 → Product ion m/z 184.1

Q: Can deuterium atoms on the fatty acid chain exchange with hydrogen from the solvent?

A: While the deuterium atoms on the carbon backbone of the fatty acid are generally stable, there can be some exchange of deuteriums on the alpha-carbon (C2 position) relative to the carbonyl group.[8] This can result in a mixture of fully and partially deuterated compounds at this position. However, for highly deuterated standards like d31, this effect is usually minor and does not significantly impact quantification. It is important to use high-purity deuterated solvents for sample preparation and LC-MS analysis to minimize back-exchange.

Data Presentation

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[13]Typically co-elutes perfectly with the analyte.[13]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[13]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching.[13]Demonstrates improved accuracy and precision.[13]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable quantification.[13]
Correction for Matrix Effects Effective, but may not fully compensate if chromatographic retention time differs significantly from the analyte.[8]Superior, as they co-elute and experience the same ion suppression or enhancement.The complexity of the sample matrix can significantly impact the extent of matrix effects.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a generalized procedure for the extraction of lipids from plasma samples and is suitable for use with a deuterated internal standard like this compound.

Materials:

  • Plasma sample

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add a known amount of the this compound internal standard solution.

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol provides a starting point for the LC-MS/MS analysis of 16:0-16:0 PC and its deuterated internal standard. Optimization will be required for your specific instrument and application.[3]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and re-equilibrate.

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 550°C[3]

  • Nebulizer Gas (GS1): 55 psi[3]

  • Heater Gas (GS2): 55 psi[3]

  • Curtain Gas: 35 psi[3]

  • Declustering Potential (DP): Optimize for your specific instrument, typically in the range of 20-100 V. A starting point of 80 V can be used.

  • Collision Energy (CE): Optimize for your specific instrument. For the transition to the m/z 184 product ion, a collision energy in the range of 20-40 eV is a good starting point.[2]

  • MRM Transitions:

    • 16:0-16:0 PC: Q1 m/z 734.6 → Q3 m/z 184.1

    • This compound: Q1 m/z 765.8 → Q3 m/z 184.1

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Signal of this compound start Poor Signal Intensity of This compound check_concentration Verify Internal Standard Concentration and Integrity start->check_concentration concentration_ok Concentration Correct check_concentration->concentration_ok Yes concentration_issue Incorrect Concentration or Degraded Standard check_concentration->concentration_issue No optimize_ms Optimize MS Parameters concentration_ok->optimize_ms reprepare_standard Prepare Fresh Standard at Correct Concentration concentration_issue->reprepare_standard reprepare_standard->start end_bad Issue Persists: Consult Instrument Specialist reprepare_standard->end_bad ms_ok MS Parameters Optimized optimize_ms->ms_ok Yes ms_issue Suboptimal Ionization or In-source Fragmentation optimize_ms->ms_issue No check_chromatography Evaluate Chromatography ms_ok->check_chromatography adjust_source Adjust Ion Source Settings: - Ion Spray Voltage - Temperature - Gas Flows ms_issue->adjust_source adjust_source->start adjust_source->end_bad chromatography_ok Good Peak Shape and Co-elution check_chromatography->chromatography_ok Yes chromatography_issue Poor Peak Shape or Analyte/IS Separation check_chromatography->chromatography_issue No assess_matrix Assess Matrix Effects chromatography_ok->assess_matrix optimize_lc Optimize LC Method: - Gradient Profile - Column Chemistry - Flow Rate chromatography_issue->optimize_lc optimize_lc->start optimize_lc->end_bad matrix_ok Minimal Ion Suppression assess_matrix->matrix_ok Yes matrix_issue Significant Ion Suppression assess_matrix->matrix_issue No end_good Signal Intensity Improved matrix_ok->end_good improve_cleanup Improve Sample Cleanup: - Optimize Extraction - Use SPE matrix_issue->improve_cleanup improve_cleanup->start improve_cleanup->end_bad

Caption: Troubleshooting workflow for poor signal intensity of this compound.

PC_Signaling_Pathway Simplified Phosphatidylcholine Fragmentation in ESI-MS/MS PC Phosphatidylcholine (PC) [M] ESI Electrospray Ionization (Positive Mode) PC->ESI Precursor Precursor Ion [M+H]⁺ ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Phosphocholine Headgroup [C₅H₁₅NO₄P]⁺ m/z 184.1 CID->Product1 Characteristic Fragment Product2 Other Fragments (e.g., loss of fatty acids) CID->Product2

Caption: Fragmentation of Phosphatidylcholine in positive mode ESI-MS/MS.

References

Technical Support Center: Issues with Deuterated Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in quantitative lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during lipidomics experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, differential matrix effects, isotopic exchange (back-exchange), and impurities in the standard.[1]

Troubleshooting Guide: Inaccurate Quantification
  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential exposure to matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1][2]

    • Solution:

      • Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting completely.

      • If separation is observed, consider adjusting the chromatographic method (e.g., modifying the mobile phase gradient or temperature) or using a lower-resolution column to ensure both elute as a single peak.[1][2]

  • Assess for Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated standard can be affected differently by matrix components, leading to what is known as "differential matrix effects".[2][3] This can cause inaccurate quantification. Studies have indicated that the matrix effects on an analyte and its deuterated internal standard can vary by 26% or more in matrices like plasma and urine.[1]

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to evaluate the matrix effect.[2]

      • Improved Sample Preparation: Enhance your sample clean-up procedures to remove interfering components from the matrix.

  • Investigate Isotopic Exchange (Back-Exchange):

    • Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more probable if the deuterium labels are on chemically unstable positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][4] The loss of the deuterium label can compromise the accuracy of your results by creating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals.[2]

    • Solution:

      • Label Position: Ensure the deuterium labels on your standard are in chemically stable, non-exchangeable positions.[4]

      • Control pH and Temperature: Perform sample preparation and analysis at low temperatures (e.g., 0-4°C) and at a pH of minimum exchange (around pH 2.5) to slow down the exchange rate.[4][5]

      • Incubation Study: To test for back-exchange, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then analyze for any increase in the non-labeled compound.[1]

  • Check for Purity of the Deuterated Standard:

    • Problem: The presence of unlabeled analyte or other impurities in the deuterated standard can lead to inaccurate results, particularly at the lower limit of quantification (LLOQ).[2][6]

    • Solution:

      • Purity Requirements: Use deuterated standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[1]

      • Experimental Verification: Prepare a blank matrix sample and spike it with the deuterated internal standard at the concentration used in your assay. Analyze the sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response at the LLOQ.[2]

Issue 2: Poor Signal Intensity or High Variability in the Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples or is consistently low. Why is this happening?

Answer: Variability in the internal standard's signal often points to issues with storage and handling, leading to degradation, or differential matrix effects.[1][7]

Troubleshooting Guide: Signal Intensity and Variability
  • Review Storage and Handling Procedures:

    • Problem: Improper storage and handling can lead to the degradation of deuterated lipid standards through oxidation or hydrolysis, resulting in poor signal intensity.[7]

    • Solution:

      • Storage Temperature: Store deuterated lipid standards at or below -16°C. For lipids in an organic solvent, a temperature of -20°C ± 4°C is recommended.[7]

      • Proper Storage of Powders: Unsaturated lipids are not stable as powders and should be promptly dissolved in a suitable organic solvent.[7] Saturated lipids are more stable as powders but should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[7]

      • Container Choice: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to prevent contamination from plasticizers.[7]

      • Aliquoting: To prevent condensation, allow the entire container of a powdered standard to warm to room temperature before opening and aliquoting.[7]

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot standards into smaller volumes to minimize freeze-thaw cycles.[7]

  • Evaluate for Incomplete Solubilization:

    • Problem: The standard may not be fully dissolved in the chosen solvent, leading to inconsistent concentrations and variable signal intensity.[7]

    • Solution:

      • Use gentle warming or sonication to aid dissolution, being cautious with unsaturated lipids which are more susceptible to degradation.[7]

Issue 3: Data Analysis Complications

Question: I am observing unexpected peaks and mass shifts in my data. What could be the cause?

Answer: Unexpected peaks and mass shifts can be caused by contamination, in-source instability, or isotopic overlap.

Troubleshooting Guide: Data Analysis
  • Investigate Potential Contamination:

    • Problem: Impurities from storage containers or handling equipment can introduce unexpected peaks.[7]

    • Solution:

      • Use scrupulously clean glassware and glass or stainless steel pipettes for handling organic solutions.[7]

  • Consider In-source Instability:

    • Problem: The deuterated standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

    • Solution:

      • Optimize ion source parameters to ensure consistent ionization and fragmentation for both the analyte and the internal standard.

  • Address Isobaric and Isotopic Overlap:

    • Problem: A significant issue in lipidomics is the isotopic overlap of lipid species that differ only by the number of double bonds. The natural abundance of 13C can cause the second isotopic peak of one species to overlap with the monoisotopic peak of another.[8][9] This can lead to overestimation of the analyte concentration.[10]

    • Solution:

      • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (FTMS) to resolve the overlapping peaks.[8][9]

      • Data Correction Algorithms: Apply correction algorithms that account for the natural isotopic abundance and potential overlaps from other adducts, like sodiated ions.[10]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[2][11]

Methodology: [6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and internal standard to the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and internal standard (at low and high concentrations) before the extraction process.

  • Analyze Samples: Analyze all samples using the developed LC-MS/MS method.

  • Calculate and Evaluate Results:

    • Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

      • MF = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.

      • RE = Peak Area (Set C) / Peak Area (Set B)

    • The coefficient of variation (CV%) of the MF across the different matrix sources should ideally be <15%. The analyte-to-IS response ratio should be consistent across all matrices.

Protocol 2: Assessing Contribution from Internal Standard to Analyte Signal

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.[2]

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the analytical assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the signal of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard.[2]

Quantitative Data Summary

Table 1: Hypothetical Data from a Matrix Effect Experiment

This table illustrates how to identify differential matrix effects.[2]

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioMatrix Factor (Analyte)Matrix Factor (IS)
Set A (Neat) 1,000,0001,200,0000.831.001.00
Set B (Post-Spike) 700,0001,080,0000.650.70 (30% Suppression)0.90 (10% Suppression)

In this example, the analyte experiences more significant ion suppression (30%) than the deuterated internal standard (10%), which would lead to an overestimation of the analyte's concentration.[2]

Table 2: Common Issues and Their Impact on Quantification
IssueExample ScenarioImpact on Quantification
Differential Matrix Effects Analyte signal suppressed by 30% while IS signal is suppressed by 10% in a specific sample lot.Inaccurate calculation of analyte-to-IS ratio, leading to biased results.[6]
Internal Standard Impurity Deuterated IS contains 1% of the unlabeled analyte.Positive bias, especially for low-concentration samples, leading to an artificially high Lower Limit of Quantification (LLOQ).[6]
Differential Extraction Recovery Analyte recovery is 95%, while IS recovery is 70%.Underestimation of the analyte concentration.
Back-Exchange A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[1]Overestimation of the analyte concentration due to the conversion of the IS to the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_qc Quality Control sample Biological Sample spike Spike with Deuterated IS sample->spike extract Lipid Extraction spike->extract purity Check IS Purity spike->purity lc LC Separation extract->lc matrix_effect Assess Matrix Effects extract->matrix_effect ms MS/MS Detection lc->ms coelution Verify Co-elution lc->coelution integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify troubleshooting_logic start Inaccurate/Inconsistent Results check_coelution Co-eluting Peaks? start->check_coelution check_matrix Differential Matrix Effects? check_coelution->check_matrix Yes adjust_lc Adjust Chromatography check_coelution->adjust_lc No check_exchange Back-Exchange Occurring? check_matrix->check_exchange No improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Yes check_purity IS Purity Sufficient? check_exchange->check_purity No stable_label Use Stable Labeled IS check_exchange->stable_label Yes verify_purity Verify IS Purity check_purity->verify_purity No end Accurate Quantification check_purity->end Yes adjust_lc->check_coelution improve_cleanup->check_matrix stable_label->check_exchange verify_purity->check_purity

References

Technical Support Center: Solubility of 16:0-16:0 PC-d31 in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 16:0-16:0 PC-d31 (dipalmitoylphosphatidylcholine-d31) and encountering solubility challenges in methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in methanol important?

This compound is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid.[1] The 'd31' indicates that 31 hydrogen atoms in one of the palmitoyl chains have been replaced with deuterium. This isotopic labeling is useful in techniques like mass spectrometry and neutron scattering to trace the lipid's behavior in various systems. Proper dissolution in a solvent like methanol is a critical first step for many experimental procedures, including the preparation of stock solutions, liposomes, and lipid-based drug delivery systems.[2][3]

Q2: What is the expected solubility of this compound in pure methanol at room temperature?

Q3: Are there any known issues with the stability of this compound in methanol?

According to Avanti Polar Lipids, deuterated fatty acids can experience an exchange of the deuteriums on the alpha carbon (the C2 position) next to the carbonyl group.[1][5] This means that over time, your solution may become a mixture of fully and partially deuterated compounds at that specific position. For most applications, this is unlikely to significantly impact the bulk physical properties like solubility, but it is an important consideration for analytical techniques sensitive to isotopic distribution.

Troubleshooting Guide

Q1: I've added this compound powder to methanol, but it's not dissolving. What should I do?

If you observe that the lipid powder is not dissolving and has formed a suspension or settled at the bottom, you can try the following steps:

  • Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help to break up aggregates and increase the surface area of the lipid exposed to the solvent, facilitating dissolution.[6]

  • Gentle Warming: Warm the solution gently. An increase in temperature generally increases the solubility of solids in liquids.[7] Be cautious not to overheat, as this could potentially degrade the lipid. A water bath set to a temperature below the boiling point of methanol (64.7°C) is recommended.

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the lipid.

If these steps do not result in a clear solution, it is likely that you are above the solubility limit of this compound in pure methanol.

Q2: My this compound dissolved in methanol initially but then precipitated out of solution. How can I resolve this?

Precipitation upon standing or a change in temperature is common when a solution is near its saturation point.

  • Re-dissolving: You may be able to redissolve the precipitate by warming and sonicating the solution again.[6]

  • Solvent Composition: If the lipid is intended for use in an aqueous medium, this precipitation is expected. In such cases, the lipid can be delivered as a suspension (ensure uniform suspension by sonicating before use) or formulated into micelles or liposomes.[6]

  • Solvent Mixture: For a stable stock solution, consider using a solvent mixture. A common solvent system for phospholipids is a mixture of chloroform and methanol, often in a 2:1 or 3:1 (v/v) ratio, which can significantly enhance solubility.[3]

Q3: How can I be sure that my lipid is fully dissolved and not just a fine suspension?

A true solution should be clear and free of any visible particles when observed against a light source. If the mixture appears cloudy or opalescent, it is likely a colloidal suspension. For many applications, a uniform suspension may be acceptable if used immediately after preparation.[6]

Data Presentation

Table 1: Qualitative Solubility and Factors Influencing Dissolution of this compound

ParameterObservation/RecommendationRationale
Solubility in Methanol Low to moderateMethanol is a polar solvent, and while it can interact with the phosphocholine headgroup, the long, non-polar acyl chains limit overall solubility.[4]
Effect of Temperature Increased temperature increases solubilityIncreasing kinetic energy helps to overcome intermolecular forces in the solid lipid.[7]
Effect of Sonication Aids dissolutionProvides energy to break apart lipid aggregates.[6]
Effect of Co-solvents Chloroform significantly improves solubilityA chloroform:methanol mixture provides a better polarity match for both the polar headgroup and the non-polar tails of the phospholipid.[3]

Experimental Protocols

Protocol: Gravimetric Determination of this compound Solubility in Methanol

This protocol outlines a method to determine the approximate solubility of this compound in methanol at a specific temperature.

Materials:

  • This compound powder

  • Anhydrous methanol

  • Multiple small, sealable glass vials

  • Analytical balance

  • Temperature-controlled water bath or incubator

  • Vortex mixer and/or sonicator

  • Micro-pipettes

  • Centrifuge

Methodology:

  • Preparation of Supersaturated Solutions:

    • Pre-weigh several empty, dry vials.

    • Add a known, excess amount of this compound to each vial (e.g., 5 mg).

    • Add a precise volume of methanol to each vial (e.g., 1 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled environment (e.g., 25°C water bath).

    • Agitate the samples for an extended period (e.g., 24-48 hours) using a shaker or periodic vortexing/sonication to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

    • Carefully transfer a known volume of the clear supernatant to a new, pre-weighed vial. Be extremely careful not to disturb the pellet.

  • Solvent Evaporation:

    • Evaporate the methanol from the new vials under a gentle stream of nitrogen or in a vacuum concentrator.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the vials containing the dried lipid residue.

    • Subtract the initial weight of the empty vial to determine the mass of the dissolved this compound.

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved lipid by the volume of the supernatant that was transferred.

Visualizations

G start Start: Lipid powder added to methanol q1 Is the solution clear? start->q1 a1_yes Dissolution successful. Proceed with experiment. q1->a1_yes Yes a1_no Solution is cloudy or has precipitate. q1->a1_no No q2 Apply gentle heat and/or sonication. a1_no->q2 q3 Is the solution clear now? q2->q3 a3_yes Dissolution successful. Use solution promptly. q3->a3_yes Yes a3_no Solubility limit likely exceeded. q3->a3_no No q4 Consider options: a3_no->q4 opt1 Use as a uniform suspension. q4->opt1 opt2 Increase solvent volume. q4->opt2 opt3 Use a co-solvent (e.g., chloroform). q4->opt3

Caption: Troubleshooting workflow for dissolving this compound in methanol.

G center Solubility of This compound in Methanol temp Temperature center->temp increases with polarity Solvent Polarity center->polarity depends on agitation Agitation (Sonication/Vortexing) center->agitation aided by concentration Lipid Concentration concentration->center impacts structure Lipid Structure (Long saturated chains) structure->center limits cosolvent Presence of Co-solvents cosolvent->center can enhance

Caption: Key factors affecting the solubility of this compound in methanol.

References

Technical Support Center: Optimizing Liposome Extrusion with Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the extrusion of liposomes, with a special focus on those containing deuterated lipids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the liposome extrusion process.

1. Why is the extrusion pressure excessively high or the process very slow?

  • Potential Cause 1: Extrusion temperature is below the lipid's phase transition temperature (Tm). Lipid bilayers are in a gel-like, more rigid state below their Tm, which makes them difficult to extrude.[1] Deuteration can alter the Tm of phospholipids, so the standard temperature used for non-deuterated lipids may not be appropriate.[2]

    • Solution: Increase the extrusion temperature to at least 10-20°C above the Tm of the lipid with the highest transition temperature in your mixture.[1][3] Be sure to verify the Tm of your specific deuterated lipid mixture. Allow the extruder and the lipid suspension to equilibrate at the target temperature for at least 15 minutes before starting the extrusion.[1]

  • Potential Cause 2: Lipid concentration is too high. Highly concentrated lipid suspensions are more viscous and can clog the filter membrane.[1]

    • Solution: Reduce the total lipid concentration. Typical concentrations for extrusion range from 10-20 mg/mL.[4] For difficult formulations, starting at a lower concentration (e.g., 1-4 mM) may be beneficial.[3]

  • Potential Cause 3: Clogged polycarbonate membrane. Initial passes of a heterogeneous multilamellar vesicle (MLV) suspension can quickly clog the membrane pores.[1]

    • Solution: Prefilter the MLV suspension through a larger pore size membrane (e.g., 400 nm or 200 nm) before extruding through the final, smaller pore size membrane.[5] Consider replacing the membrane after the first pass if clogging is suspected.[1]

  • Potential Cause 4: Presence of certain lipids or ions. Some lipids, like phosphatidylserine (PS), can be challenging to extrude, especially in buffers with low ionic strength or in the presence of divalent cations like Ca2+, which can cause aggregation.[1]

    • Solution: If using charged lipids, ensure the ionic strength of your buffer is sufficient. If contamination with divalent cations is a concern, consider adding a small amount of EDTA, provided it does not interfere with your downstream applications.[1]

2. Why are the resulting liposomes larger than the membrane pore size?

  • Potential Cause 1: Insufficient number of extrusion passes. The liposome size distribution narrows and approaches the pore size with an increasing number of passes.

    • Solution: Increase the number of extrusion cycles. Generally, 10-15 passes are recommended to achieve a homogenous size distribution.[3] The most significant size reduction typically occurs within the first few passes.[6]

  • Potential Cause 2: Elastic deformation of liposomes. When extruding through pores smaller than 0.2 µm, it's possible for the resulting liposomes to be slightly larger than the nominal pore size due to the elastic properties of the lipid bilayer.[6][7][8]

    • Solution: This is a known phenomenon. If a precise size is critical, you may need to use a membrane with a slightly smaller pore size than your target vesicle diameter. Characterize the final liposome size using dynamic light scattering (DLS) to confirm the actual size distribution.[9]

  • Potential Cause 3: High flow rate. While a higher flow rate can decrease the average liposome size, it can negatively impact the size homogeneity (polydispersity).[5][6][8]

    • Solution: Optimize the flow rate. For manual extruders, apply slow, steady, and consistent pressure. For automated systems, adjust the pressure or flow rate settings.[5]

3. Why is there significant sample loss during extrusion?

  • Potential Cause 1: Adherence of lipids to the apparatus. Lipids can adhere to the surfaces of the extruder, syringes, and filter housing.

    • Solution: Ensure all components of the extruder are clean before use. The dead volume of the apparatus can also contribute to sample loss; this is particularly noticeable with small sample volumes.[3]

  • Potential Cause 2: Membrane rupture. Excessive pressure can cause the polycarbonate membrane to tear, leading to a loss of sample and ineffective sizing.

    • Solution: Apply pressure smoothly and avoid sudden bursts of force. Ensure the filter supports are placed correctly to prevent the membrane from flexing and breaking.

Troubleshooting Workflow

G start Start: Extrusion Issue issue Identify Primary Issue start->issue high_pressure High Pressure / Slow Extrusion issue->high_pressure Pressure large_size Liposomes Too Large issue->large_size Size sample_loss Significant Sample Loss issue->sample_loss Loss cause_temp Temp < Tm? high_pressure->cause_temp cause_passes <10 Passes? large_size->cause_passes cause_rupture Membrane Rupture? sample_loss->cause_rupture cause_conc High Lipid Conc.? cause_temp->cause_conc No sol_temp Increase Temp (>Tm) cause_temp->sol_temp Yes cause_clog Clogged Filter? cause_conc->cause_clog No sol_conc Decrease Lipid Concentration cause_conc->sol_conc Yes sol_clog Prefilter / Replace Membrane cause_clog->sol_clog Yes end Problem Resolved cause_clog->end No cause_flow High Flow Rate? cause_passes->cause_flow No sol_passes Increase # of Passes cause_passes->sol_passes Yes sol_flow Decrease Flow Rate cause_flow->sol_flow Yes cause_flow->end No sol_rupture Replace Membrane, Apply Steady Pressure cause_rupture->sol_rupture Yes cause_rupture->end No sol_temp->end sol_conc->end sol_clog->end sol_passes->end sol_flow->end sol_rupture->end G cluster_prep Preparation cluster_sizing Sizing dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate freeze_thaw 4. Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude 5. Extrude through Membrane (11-15x) freeze_thaw->extrude characterize 6. Characterize (e.g., DLS) extrude->characterize

References

Technical Support Center: The Impact of Deuteration on Lipid Chromatography Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the impact of deuteration on lipid chromatography retention time.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated lipid standard elute at a different retention time than its non-deuterated counterpart?

This phenomenon is known as the chromatographic isotope effect. It is an expected behavior resulting from subtle differences in the physicochemical properties between deuterated and non-deuterated (protiated) molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability. These differences influence the intermolecular interactions between the analyte and the stationary phase, causing a shift in retention time.

Q2: In which direction should I expect the retention time to shift for my deuterated lipid?

The direction of the shift primarily depends on the type of chromatography being used:

  • Reversed-Phase Liquid Chromatography (RPLC): In most RPLC applications, deuterated compounds, including lipids, tend to elute slightly earlier than their non-deuterated analogs.[1] This is often referred to as an "inverse isotope effect." The weaker van der Waals interactions of the deuterated lipid with the non-polar stationary phase lead to reduced retention.

  • Normal-Phase Liquid Chromatography (NPLC): In NPLC, the opposite effect can be observed, where deuterated lipids may be retained longer and elute later than their protiated counterparts.[1] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger.

Q3: Does the number and position of deuterium atoms in my lipid standard affect the retention time shift?

Yes, both the number and position of deuterium atoms can influence the magnitude of the chromatographic shift.[1][2]

  • Number of Deuterium Atoms: Generally, a greater number of deuterium substitutions leads to a more pronounced shift in retention time.[1]

  • Position of Deuteration: The location of the deuterium atoms within the lipid molecule can also affect the extent of the isotope effect. For instance, deuteration on an sp2-hybridized carbon (part of a double bond) may have a different impact on retention than substitution on an sp3-hybridized carbon in the fatty acyl chain.[2]

Q4: Can the observed retention time shift between my deuterated internal standard and analyte affect the accuracy of my quantitative results?

Yes, a significant chromatographic shift can potentially lead to inaccurate quantification. If the deuterated internal standard does not co-elute closely with the analyte, it may experience different matrix effects, leading to variations in ionization efficiency in the mass spectrometer. This can compromise the accuracy and precision of the analytical method.[2]

Q5: Are there alternatives to deuterated lipids as internal standards that show less of a retention time shift?

If the chromatographic shift is problematic for your assay, you might consider using internal standards labeled with heavy isotopes of other elements, such as ¹³C or ¹⁵N. These isotopes are less prone to causing significant chromatographic shifts compared to deuterium.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and manage retention time shifts observed when working with deuterated lipids.

Problem: Unexpectedly large or variable retention time shift between deuterated and non-deuterated lipids.

Initial Assessment:

  • Confirm the Shift: Overlay the chromatograms of the non-deuterated analyte and the deuterated internal standard to visually confirm the presence and magnitude of the retention time difference.

  • Evaluate Peak Shape and Overlap: Assess if the peak shapes are symmetrical and if the degree of separation is significant enough to potentially cause differential matrix effects.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Retention Time Shifts start Start: Observe RT Shift check_system System Suitability Check (Pressure, Flow Rate, Temperature) start->check_system check_mobile_phase Mobile Phase Verification (Composition, pH, Freshness) check_system->check_mobile_phase System OK check_column Column Integrity Check (Age, Contamination, Equilibration) check_mobile_phase->check_column Mobile Phase OK method_optimization Method Optimization check_column->method_optimization Column OK adjust_gradient Adjust Gradient Profile method_optimization->adjust_gradient adjust_mobile_phase Modify Mobile Phase (Solvent Ratio, Additives) method_optimization->adjust_mobile_phase adjust_temp Change Column Temperature method_optimization->adjust_temp consider_is Consider Alternative Internal Standard (e.g., ¹³C) method_optimization->consider_is end End: Consistent RT Shift adjust_gradient->end adjust_mobile_phase->end adjust_temp->end consider_is->end

Caption: A logical workflow for troubleshooting retention time shifts.

Quantitative Data Summary

The following tables summarize representative retention time shifts observed for deuterated lipids under different chromatographic conditions. Note: These are illustrative examples, and the actual shift will depend on the specific lipid, the degree and position of deuteration, and the exact experimental conditions.

Table 1: Reversed-Phase Liquid Chromatography (RPLC) of Deuterated Fatty Acids (Hypothetical Data)

Lipid PairChromatographic SystemRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt R ) (min)
Palmitic acid / Palmitic acid-d31C18 column, gradient elution15.2515.180.07
Oleic acid / Oleic acid-d17C18 column, gradient elution14.8014.740.06
Arachidonic acid / Arachidonic acid-d8C18 column, gradient elution13.5013.460.04

Table 2: Normal-Phase Liquid Chromatography (NPLC) of Deuterated Phospholipids (Hypothetical Data)

Lipid PairChromatographic SystemRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt R ) (min)
DPPC / DPPC-d70Silica column, gradient elution8.508.62-0.12
DOPE / DOPE-d4Silica column, gradient elution10.2010.29-0.09

Experimental Protocols

Protocol 1: RPLC-MS/MS Analysis of Deuterated Fatty Acids

Objective: To resolve and quantify the retention time shift between protiated and deuterated fatty acids using RPLC-MS/MS.

Methodology:

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: 30% to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Negative ion mode.

    • Analysis: Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated fatty acids.

  • Data Analysis:

    • Determine the retention time for each analyte from the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt R ) by subtracting the retention time of the deuterated analog from the protiated analog.

Protocol 2: NPLC-MS/MS Analysis of Deuterated Phospholipids

Objective: To resolve and quantify the retention time shift between protiated and deuterated phospholipids using NPLC-MS/MS.

Methodology:

  • Chromatographic System:

    • Column: Silica or Diol column (e.g., 2.1 x 150 mm, 3 µm).

    • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v).

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v).

    • Gradient: 0% to 100% B over 20 minutes.

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry:

    • Detection: Mass spectrometer with a turbo ion spray source.[1]

    • Mode: Positive ion mode.

    • Analysis: Monitor the specific m/z for the protiated and deuterated phospholipids.

  • Data Analysis:

    • Determine the retention time for each analyte from the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt R ) by subtracting the retention time of the deuterated analog from the protiated analog.

Visualization of Chromatographic Principles

Caption: Factors affecting the chromatographic separation of deuterated and non-deuterated lipids.

References

minimizing ion suppression effects for 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of 16:0-16:0 PC-d31 by mass spectrometry.

Troubleshooting Guides and FAQs

Q1: I am observing significant signal suppression for my this compound internal standard. What are the likely causes?

A1: Signal suppression, a common form of matrix effect in LC-MS, is a reduction in the ionization efficiency of the analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1] For phosphatidylcholines (PCs) like this compound, the primary culprits are endogenous phospholipids present in high concentrations in biological samples such as plasma and serum.[2] These phospholipids can compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal for your internal standard.[1] Other potential, though less common, causes include high concentrations of salts or other contaminants introduced during sample preparation.[3]

Q2: How can I determine if ion suppression is affecting my results?

A2: A common method to assess ion suppression is a post-column infusion experiment. In this setup, a constant flow of your this compound standard is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. Any dip in the constant signal of your standard during the chromatographic run indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Q3: What are the most effective sample preparation techniques to remove interfering phospholipids?

A3: The choice of sample preparation is critical for minimizing ion suppression. While simple protein precipitation (PPT) is a quick method, it is largely ineffective at removing phospholipids and can lead to significant ion suppression.[4][5] More effective techniques include:

  • Hybrid Solid-Phase Extraction (HybridSPE®): This technique combines the simplicity of protein precipitation with the selectivity of solid-phase extraction. It utilizes zirconia-coated particles that selectively retain phospholipids via Lewis acid-base interactions, allowing the analyte of interest to pass through.[2][4] This method has been shown to remove nearly 100% of phospholipids.[3][6]

  • Solid-Phase Extraction (SPE): Traditional SPE can be more effective than PPT at removing phospholipids, but its efficiency depends on the sorbent and method used. It often requires more extensive method development.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate analytes from matrix components, but its effectiveness in removing phospholipids can be variable.

Q4: Can I just modify my chromatography to solve ion suppression issues?

A4: Chromatographic optimization is a powerful tool to combat ion suppression. By improving the separation of your this compound from the bulk of the endogenous phospholipids, you can significantly reduce the competition for ionization.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm) to provide much higher chromatographic resolution compared to traditional HPLC. This enhanced resolution can separate the analyte from interfering phospholipids, moving it out of the region of ion suppression.[7]

  • Gradient Optimization: A well-designed gradient elution can help to separate the analyte from the majority of matrix components.

Q5: My analyte recovery is low even after using a phospholipid removal plate. What could be the issue?

A5: Low recovery after using a phospholipid removal method like HybridSPE® could be due to several factors:

  • Analyte Binding: While these methods are designed to be selective for phospholipids, there might be some non-specific binding of your analyte to the sorbent. Optimizing the pH of the sample and extraction solvent can help to mitigate this. For instance, using an acidic modifier like formic acid in the acetonitrile precipitation solvent is crucial for efficient recovery of many compounds.[4]

  • Precipitation Issues: Incomplete protein precipitation can lead to clogging of the plate and poor recovery. Ensure proper mixing and incubation times during the precipitation step.

  • Elution Volume: Insufficient elution volume can result in incomplete recovery of the analyte from the extraction plate.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation methods in removing phospholipids and improving analyte recovery.

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryReduction in Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low (minimal to no removal)[3]Variable, often low due to suppression[1]Poor[4]Simple, fast, and inexpensive.High levels of residual phospholipids leading to significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateCan provide clean extracts.Can be labor-intensive and may require optimization of solvent systems.
Solid-Phase Extraction (SPE) Moderate to HighHighGoodProvides cleaner extracts than PPT and LLE.Requires method development and can be more time-consuming.
HybridSPE® Very High (~100%)[3][6]High to Very High (>95%)[4]Excellent[4]Highly effective and specific for phospholipid removal, simple workflow.[4]Higher cost per sample compared to PPT.

Experimental Protocols

Protocol 1: Phospholipid Removal using HybridSPE® Plate

This protocol provides a general guideline for using a HybridSPE® 96-well plate for the removal of phospholipids from plasma samples.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample containing this compound into each well of the HybridSPE® plate.

  • Protein Precipitation:

    • Add 300 µL of 1% formic acid in acetonitrile to each well.

    • Mix thoroughly by vortexing for 1 minute to ensure complete protein precipitation.

  • Filtration:

    • Apply a vacuum of approximately 10 in. Hg to the vacuum manifold.

    • Collect the clear filtrate in a 96-well collection plate. The filtrate contains the analyte of interest, free from proteins and phospholipids.

  • Analysis:

    • The collected filtrate can be directly injected into the LC-MS system for analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Evaluation

This protocol describes a method to visualize regions of ion suppression in your chromatographic run.

  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Using a syringe pump, deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer ion source.

    • The mobile phase from the LC system will mix with the infused standard before entering the mass spectrometer.

  • Analysis:

    • Begin the infusion and allow the signal for this compound to stabilize.

    • Inject a blank plasma sample that has been processed using your standard sample preparation method.

    • Monitor the signal of the this compound throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A decrease in the signal intensity indicates that co-eluting matrix components are causing ion suppression at that retention time.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_outcome Result start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple spe Solid-Phase Extraction (SPE) start->spe Moderate Selectivity hybrid_spe HybridSPE® start->hybrid_spe High Selectivity lcms LC-MS System ppt->lcms High Phospholipid Carryover spe->lcms Reduced Phospholipid Carryover hybrid_spe->lcms Minimal Phospholipid Carryover data Data Acquisition lcms->data ion_suppression Significant Ion Suppression lcms->ion_suppression If PPT is used minimized_suppression Minimized Ion Suppression lcms->minimized_suppression If HybridSPE® is used

Caption: Workflow for minimizing ion suppression in bioanalysis.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_process Ionization Process cluster_outcome Outcome droplet ESI Droplet competition Competition for Surface and Charge droplet->competition analyte This compound (Analyte) analyte->droplet phospholipid Endogenous Phospholipids (Interference) phospholipid->droplet analyte_ion Analyte Ion [M+H]+ competition->analyte_ion Successful Ionization suppressed_signal Reduced Analyte Signal (Ion Suppression) competition->suppressed_signal Inefficient Ionization due to competition

Caption: Mechanism of ion suppression by co-eluting phospholipids.

References

Technical Support Center: Assessing the Purity of 16:0-16:0 PC-d31 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the purity of 16:0-16:0 PC-d31, a commonly used internal standard in lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, or 1,2-dipalmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated form of a common phosphatidylcholine (PC) species. It is frequently used as an internal standard in mass spectrometry-based lipidomics to accurately quantify endogenous lipids.[1][2] The purity of this standard is critical because impurities can lead to inaccurate quantification, misinterpretation of results, and potential interference with the analysis of other lipids.

Q2: What are the common impurities found in a this compound standard?

A2: Common impurities can be categorized as follows:

  • Related Phospholipids: These include lyso-phosphatidylcholine (lyso-PC), which is formed by the loss of a fatty acyl chain, and other phosphatidylcholine species with different fatty acyl chains.[3] Other phospholipid classes like phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI) can also be present.

  • Non-polar Lipids: Triglycerides and diglycerides are potential non-polar lipid impurities.[3]

  • Free Fatty Acids: Free palmitic acid (16:0) may be present due to hydrolysis.[3]

  • Oxidation Products: Phosphatidylcholines are susceptible to oxidation, leading to the formation of various oxidized lipid species.

  • Partially Deuterated Species: Due to the synthesis process, deuterated fatty acids can undergo exchange of deuteriums at the alpha-carbon to the carbonyl group. This can result in a mixture of fully and partially deuterated compounds.[4][5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and powerful technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer.[3][6] Other techniques that can be employed for specific aspects of purity assessment include:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): For quantifying non-volatile impurities.

  • 31P Nuclear Magnetic Resonance (NMR): For quantifying the relative amounts of different phospholipid classes.[3]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): For analyzing the fatty acid composition after hydrolysis and methylation.[3]

  • Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment of the lipid profile.[3]

Q4: I am observing unexpected peaks in my mass spectrometry analysis of the this compound standard. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Impurities in the standard: As listed in Q2, these could be other lipids or degradation products.

  • Contamination: Contamination can be introduced from solvents, vials, or during sample handling. It is crucial to use high-purity solvents and clean labware.

  • In-source fragmentation or adduct formation: The conditions in the mass spectrometer's ion source can cause the lipid to fragment or form adducts with ions present in the mobile phase (e.g., sodium, potassium).

  • Ion suppression: The presence of high concentrations of phospholipids can suppress the ionization of your analyte of interest, leading to lower than expected signal intensity.[7]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for assessing the purity of a this compound standard using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

1. Standard Preparation:

  • Allow the this compound standard to warm to room temperature before opening the vial to prevent condensation.
  • Prepare a stock solution of the standard in a suitable organic solvent (e.g., methanol or chloroform/methanol mixture) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a working solution at a concentration of 10 µg/mL in the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is recommended for better resolution.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating phospholipids.
  • Mobile Phase A: Water/Methanol/Acetonitrile (1/1/1, v/v/v) with 10 mM ammonium formate and 0.1% formic acid.[1][2]
  • Mobile Phase B: Isopropanol with 10 mM ammonium formate and 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min.[1][2]
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: A tandem mass spectrometer (e.g., QTRAP or QTOF).
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS Method:
  • Full Scan (MS1): Scan a mass range that includes the expected m/z of the protonated this compound ([M+H]+ at approximately m/z 765.76).
  • Product Ion Scan (MS2): Fragment the precursor ion (m/z 765.76) to confirm its identity. A characteristic fragment for phosphocholines is the phosphocholine head group at m/z 184.1.

3. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatogram.
  • Identify and integrate any other peaks.
  • Calculate the purity of the standard as the percentage of the main peak area relative to the total area of all peaks.
  • Examine the mass spectra of the impurity peaks to tentatively identify them.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound

ParameterValueReference
Formula Weight 765.23[4][5]
Exact Mass 764.757[4][5]
Precursor Ion ([M+H]+) ~765.76 m/z
Characteristic Fragment Ion 184.1 m/z (Phosphocholine head group)

Table 2: Common Impurities and Typical Acceptance Criteria in High-Purity Phosphatidylcholine Standards

ImpurityTypical Acceptance Criteria (% w/w)Reference
Lyso-phosphatidylcholine (lyso-PC) 0.5 - 5%[3]
Other Phospholipids (e.g., PE, PI) 1 - 10% (for PE)[3]
Free Fatty Acids < 1 - 3%[3]
Triglycerides and Diglycerides < 2 - 5%[3]

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing prep1 Standard Reconstitution prep2 Serial Dilution prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms MS/MS Analysis (Full Scan & Product Ion Scan) lc->ms da1 Peak Integration ms->da1 da2 Impurity Identification da1->da2 da3 Purity Calculation da2->da3

Caption: Purity assessment workflow.

troubleshooting_flowchart Troubleshooting Guide for Purity Analysis start Unexpected Peaks or Low Purity Observed q1 Check for Contamination start->q1 a1 Run Solvent Blank q1->a1 res1 Peaks in Blank? a1->res1 sol1 Use Fresh, High-Purity Solvents and Clean Vials res1->sol1 Yes q2 Evaluate Mass Spectra res1->q2 No sol1->q1 a2_1 Look for Common Adducts (e.g., [M+Na]+, [M+K]+) q2->a2_1 a2_2 Identify Characteristic Fragments of Potential Impurities (e.g., lyso-PC) q2->a2_2 q3 Assess Chromatographic Performance a2_1->q3 a2_2->q3 a3 Check Peak Shape and Retention Time Stability q3->a3 res3 Poor Peak Shape or Drifting Retention Time? a3->res3 sol3 Equilibrate Column Properly, Check for System Leaks, or Consider a New Column res3->sol3 Yes end Consult Manufacturer's Certificate of Analysis or Technical Support res3->end No sol3->q3

Caption: Troubleshooting unexpected results.

References

dealing with aggregation of deuterated liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of deuterated liposome aggregation.

Troubleshooting Guide: Dealing with Aggregation of Deuterated Liposomes

Liposome aggregation is a critical issue that can significantly impact experimental outcomes by altering the size, homogeneity, and stability of the liposome suspension. This guide provides a systematic approach to troubleshooting and preventing the aggregation of deuterated liposomes.

Immediate Aggregation (During or Shortly After Preparation)

Symptom: The liposome suspension appears cloudy, hazy, or contains visible precipitates immediately after preparation or within a few hours.

Potential Cause Recommended Solution Explanation
Insufficient Surface Charge Incorporate charged lipids into the formulation (e.g., 5-10 mol% of anionic lipids like DOPG or DOPS, or cationic lipids like DOTAP).Neutral liposomes lack electrostatic repulsion and are prone to aggregation. Introducing charged lipids increases the zeta potential, leading to greater repulsion between vesicles. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[1]
Inappropriate pH of Hydration Buffer Adjust the pH of the hydration buffer to be within a stable range for the lipid formulation (typically pH 5.5-7.5 for many common lipids).[1]Extreme pH values can lead to the hydrolysis of phospholipids and alter the surface charge of the liposomes, reducing their stability.[1]
High Ionic Strength of the Buffer Reduce the salt concentration in the hydration buffer. Use a low ionic strength buffer when possible.High salt concentrations can screen the surface charge of the liposomes, diminishing the electrostatic repulsion and causing aggregation, an effect known as charge screening.[1]
Suboptimal Preparation Method Ensure the lipid film is completely dry before hydration and that extrusion or sonication is performed above the phase transition temperature (Tm) of all lipid components.Residual solvent can destabilize the lipid bilayer. Processing below the Tm can result in the formation of unstable, irregular structures that are more susceptible to aggregation.[2]
High Lipid Concentration Prepare the liposomes at a lower lipid concentration.Very high lipid concentrations increase the probability of vesicle collision and subsequent aggregation.[2]
Delayed Aggregation (During Storage)

Symptom: The liposome suspension, which was initially stable, shows signs of aggregation after a few days of storage.

Potential Cause Recommended Solution Explanation
Long-Term Instability Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the formulation (typically 2-10 mol%).Polyethylene glycol (PEG) chains on the liposome surface create a protective hydrophilic layer that sterically hinders the close approach of other liposomes, preventing aggregation through steric stabilization.[3]
Improper Storage Temperature Store liposomes at an appropriate temperature, typically at 4°C. Avoid repeated freeze-thaw cycles.Storing at low temperatures can slow down lipid hydrolysis.[2] Freezing can damage the liposomes unless appropriate cryoprotectants are used.
Lipid Hydrolysis Use high-purity lipids and store them properly before use. Prepare fresh liposome batches for critical experiments.Over time, phospholipids can hydrolyze, forming lysolipids and free fatty acids that can disrupt the membrane and induce aggregation or fusion.[2]
Oxidation of Unsaturated Lipids If using unsaturated lipids, handle them in an oxygen-free environment, store under an inert gas (like argon or nitrogen), and consider adding antioxidants like α-tocopherol.Unsaturated lipid chains are susceptible to oxidation, which can alter their structure and lead to liposome instability.[4]

Logical Workflow for Troubleshooting Liposome Aggregation

G start Liposome Aggregation Observed storage_check During Storage? start->storage_check yes_storage Yes storage_check->yes_storage Yes no_storage No (Immediate) storage_check->no_storage No peg_check Check Formulation: PEGylated Lipids Present? yes_storage->peg_check charge_check Check Formulation: Sufficient Charged Lipids? no_storage->charge_check no_charge No charge_check->no_charge No yes_charge Yes charge_check->yes_charge Yes add_charge Incorporate 5-10 mol% Charged Lipids no_charge->add_charge buffer_check Check Buffer: pH and Ionic Strength Optimal? yes_charge->buffer_check end Stable Liposome Suspension add_charge->end no_buffer No buffer_check->no_buffer No yes_buffer Yes buffer_check->yes_buffer Yes adjust_buffer Adjust pH (5.5-7.5) Lower Salt Concentration no_buffer->adjust_buffer prep_check Review Preparation Protocol: Dry Film? Temp > Tm? yes_buffer->prep_check adjust_buffer->end no_prep No prep_check->no_prep No yes_prep Yes prep_check->yes_prep Yes optimize_prep Ensure Complete Solvent Removal Process Above Tm no_prep->optimize_prep concentration_check Consider Lipid Concentration: Too High? yes_prep->concentration_check optimize_prep->end yes_conc Yes concentration_check->yes_conc Yes lower_conc Reduce Lipid Concentration yes_conc->lower_conc lower_conc->end no_peg No peg_check->no_peg No yes_peg Yes peg_check->yes_peg Yes add_peg Incorporate 2-10 mol% PEG-Lipid no_peg->add_peg temp_check Check Storage Conditions: Correct Temperature? yes_peg->temp_check add_peg->end no_temp No temp_check->no_temp No yes_temp Yes temp_check->yes_temp Yes adjust_temp Store at 4°C Avoid Freeze-Thaw no_temp->adjust_temp hydrolysis_check Consider Lipid Degradation: Old Lipids? yes_temp->hydrolysis_check adjust_temp->end yes_hydrolysis Yes hydrolysis_check->yes_hydrolysis Yes fresh_lipids Use High-Purity, Fresh Lipids yes_hydrolysis->fresh_lipids fresh_lipids->end

Caption: Troubleshooting workflow for liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: Does the use of deuterated lipids affect the tendency for aggregation?

A1: While deuteration can slightly alter the physical properties of lipids, such as their phase transition temperature and bilayer thickness, it is generally assumed that the aggregation behavior of deuterated liposomes is comparable to their non-deuterated (protiated) counterparts, especially for low-resolution studies.[5][6] The fundamental principles of colloidal stability, including electrostatic and steric stabilization, remain the primary factors governing aggregation. Therefore, the troubleshooting strategies outlined in this guide are directly applicable to deuterated liposome systems.

Q2: What is a good indicator of liposome stability, and how can I measure it?

A2: The zeta potential is a key indicator of the stability of a liposome suspension. It measures the magnitude of the electrostatic charge on the surface of the liposomes. A higher absolute zeta potential value (generally ≥ ±30 mV) indicates greater electrostatic repulsion between vesicles, which helps to prevent aggregation and ensures a more stable suspension.[7] Zeta potential is typically measured using a technique called Electrophoretic Light Scattering (ELS), often available on instruments that also perform Dynamic Light Scattering (DLS) for size analysis.

Q3: How does PEGylation prevent aggregation, and what concentration of PEG-lipid should I use?

A3: PEGylation involves incorporating lipids with polyethylene glycol (PEG) chains attached to their headgroups into the liposome bilayer. These PEG chains form a dense, hydrophilic layer on the surface of the liposome, creating a steric barrier that physically prevents liposomes from getting close enough to aggregate.[3] The optimal concentration of PEG-lipid depends on the PEG chain length and the specific lipid composition. A common starting point is 2-5 mol%. For instance, optimal prevention of aggregation during protein coupling was achieved with 2 mol% of PEG2000 or 0.8 mol% of PEG5000.[8] However, excessive PEGylation (e.g., >10 mol%) can sometimes interfere with liposome formation or the function of surface-bound targeting molecules.[3]

Q4: Can the method of liposome preparation influence aggregation?

A4: Absolutely. The preparation method significantly impacts the initial size distribution and stability of the liposomes. The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size and lower tendency to aggregate.[1] Sonication can also be used to reduce the size of multilamellar vesicles, but it may lead to a broader size distribution and potential lipid degradation if not carefully controlled.

Q5: My liposomes aggregate after freeze-drying (lyophilization). How can I prevent this?

A5: Aggregation during freeze-drying is a common problem caused by the removal of water, which forces the liposomes into close contact. To prevent this, it is crucial to use cryoprotectants, such as sugars like sucrose or trehalose. These molecules form a glassy matrix that physically separates the liposomes during the drying process, preventing their aggregation and fusion.[9]

Experimental Protocols

Protocol 1: Preparation of Deuterated Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve the desired deuterated lipids and any other components (e.g., charged lipids, PEGylated lipids, cholesterol) in an appropriate organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Agitate the flask gently to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Analyze the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential of the liposome suspension using Electrophoretic Light Scattering (ELS) to assess stability.

    • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM), if necessary.

Protocol 2: Characterization of Liposome Size and Stability by DLS and ELS
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS/ELS analysis (this prevents multiple scattering effects).

  • Dynamic Light Scattering (DLS) for Size Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.

  • Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement:

    • Use a specific electrode-containing cuvette for zeta potential measurements.

    • Inject the diluted liposome sample into the cuvette.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

Experimental Workflow for Drug Delivery Using Deuterated Liposomes

G start Start: Drug Delivery Experiment prep Prepare Deuterated Liposomes (Thin-Film Hydration & Extrusion) start->prep drug_loading Load Drug into Liposomes (e.g., Passive or Active Loading) prep->drug_loading purification Purify Liposomes (e.g., Size Exclusion Chromatography) to remove unencapsulated drug drug_loading->purification characterization Characterize Liposomes: - Size & PDI (DLS) - Zeta Potential (ELS) - Encapsulation Efficiency purification->characterization in_vitro In Vitro Studies: - Stability in Biological Media - Drug Release Profile - Cellular Uptake & Cytotoxicity characterization->in_vitro in_vivo In Vivo Studies (Animal Model): - Pharmacokinetics & Biodistribution - Therapeutic Efficacy - Toxicity Assessment in_vitro->in_vivo analysis Data Analysis & Interpretation in_vivo->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for a drug delivery study.

References

Validation & Comparative

Validating Lipid Quantification: A Comparative Guide to Using 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding disease mechanisms and developing novel therapeutics. The use of stable isotope-labeled internal standards is a cornerstone of robust mass spectrometry-based lipid analysis. This guide provides a comprehensive comparison of 16:0-16:0 PC-d31, a deuterated phosphatidylcholine (PC) internal standard, with other common internal standards for lipid quantification. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. Ideally, an internal standard should be chemically similar to the analyte of interest but isotopically distinct to allow for separate detection. Deuterated standards, such as this compound, are considered a gold standard as they co-elute with their non-labeled counterparts, experiencing similar matrix effects and ionization efficiencies.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of lipid quantification. Here, we compare the key characteristics of different types of internal standards commonly used for phosphatidylcholine analysis.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) Hydrogen atoms are replaced with deuterium.- Co-elutes closely with the endogenous analyte. - Effectively corrects for matrix effects. - High chemical similarity to the analyte.- Potential for isotopic overlap with endogenous lipids, requiring high-resolution mass spectrometry. - Can be more expensive than other options.
Odd-Chain PCs (e.g., 17:0-17:0 PC) Contains fatty acid chains with an odd number of carbon atoms, which are rare in most biological systems.- Not naturally present in most samples, avoiding interference. - Generally less expensive than isotopic standards.- May not perfectly mimic the extraction and ionization behavior of all endogenous even-chain PCs. - Chromatographic separation from some endogenous species can be challenging.
Non-matched Deuterated Standards A deuterated standard from the same lipid class but with different fatty acid chains (e.g., d31-PC(16:0/18:1)).- Corrects for class-specific matrix effects. - More cost-effective than a full suite of matched standards.- May not account for variations in ionization efficiency due to differences in fatty acid chain length and saturation.
13C-Labeled Lipids Carbon atoms are replaced with the stable isotope 13C.- Minimal isotopic effect on retention time. - Less potential for isotopic scrambling compared to deuterium.- Can be the most expensive option. - Limited commercial availability for a wide range of lipid species.

Quantitative Performance Data

ParameterThis compound (Expected)Odd-Chain PCNon-matched Deuterated PC
Linearity (r²) > 0.99> 0.98> 0.99
Accuracy (% Recovery) 95-105%85-115%90-110%
Precision (%RSD) < 15%< 20%< 15%
Matrix Effect Correction ExcellentGoodVery Good

Note: The values for this compound are expected based on the performance of similar deuterated standards. The performance of other standards can vary depending on the specific lipid species being quantified and the complexity of the sample matrix.

Experimental Protocols

Below are detailed methodologies for lipid quantification using a deuterated internal standard like this compound.

Lipid Extraction (Bligh & Dyer Method)
  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to the homogenate. The final concentration should be within the linear range of the instrument and ideally close to the expected concentration of the endogenous analyte.

  • Solvent Addition: Add chloroform and methanol to the sample to achieve a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v).

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating different PC species.

    • Mobile Phase A: Acetonitrile/water (60/40) with 10 mM ammonium formate.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10) with 10 mM ammonium formate.[3]

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for PC analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification. The precursor ion for PCs is typically the [M+H]⁺ or [M+Na]⁺ adduct, and a common product ion is m/z 184.1, corresponding to the phosphocholine headgroup.

    • MRM Transitions:

      • Endogenous 16:0-16:0 PC: Set a transition for the specific m/z of the precursor ion to the m/z of the product ion (e.g., m/z 734.6 → 184.1).

      • Internal Standard this compound: Set a transition for the specific m/z of the deuterated precursor ion to the m/z of the product ion (e.g., m/z 765.8 → 184.1).

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using an internal standard, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Spiking_IS Spiking_IS Homogenization->Spiking_IS Add this compound Lipid_Extraction Lipid_Extraction Spiking_IS->Lipid_Extraction Bligh & Dyer Drying Drying Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection ESI+ Data_Processing Data_Processing MS_Detection->Data_Processing Ratio_Calculation Ratio_Calculation Data_Processing->Ratio_Calculation Analyte Peak Area / IS Peak Area Concentration_Determination Concentration_Determination Ratio_Calculation->Concentration_Determination vs. Calibration Curve

Caption: Experimental workflow for lipid quantification using an internal standard.

logical_relationship Analyte Endogenous PC (16:0-16:0) Process_Variation Sample Prep & MS Variation Analyte->Process_Variation IS Internal Standard (this compound) IS->Process_Variation Observed_Analyte Measured Analyte Signal Process_Variation->Observed_Analyte Observed_IS Measured IS Signal Process_Variation->Observed_IS Ratio Signal Ratio (Analyte/IS) Observed_Analyte->Ratio Observed_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a co-eluting internal standard for accurate quantification.

Conclusion

The validation of lipid quantification methods is crucial for generating reliable and reproducible data in lipidomics research. The use of a deuterated, matched-chain internal standard like this compound offers a robust solution for the accurate quantification of dipalmitoylphosphatidylcholine. Its chemical and physical similarity to the endogenous analyte ensures that it effectively corrects for variations throughout the analytical workflow, from extraction to detection. While other internal standards have their merits, particularly in terms of cost and availability, deuterated standards remain the gold standard for achieving the highest levels of accuracy and precision in quantitative lipidomics. By following well-defined experimental protocols and understanding the principles of isotope dilution mass spectrometry, researchers can confidently employ this compound to advance their understanding of the complex roles of lipids in health and disease.

References

A Researcher's Guide to Cross-Validation of Lipidomics Data with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. Internal standards (IS) are fundamental to achieving precise lipid quantification by correcting for variations that occur during sample preparation and analysis. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to inform the selection of the most appropriate standards for your lipidomics workflow.

The Role of Internal Standards in Lipidomics

Internal standards are essential compounds added in known quantities to a sample before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by mass spectrometry, often due to isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] The primary role of an internal standard is to normalize the signal of endogenous lipids, accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of error.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced at the earliest stage of the workflow, typically before lipid extraction.[1][3]

Comparison of Internal Standard Types

The choice of an internal standard is a critical decision in any quantitative lipidomics experiment. The most common types are stable isotope-labeled lipids and odd-chain lipids. Their performance characteristics are summarized below.

FeatureStable Isotope-Labeled IS (e.g., ¹³C, ²H)Odd-Chain Lipids
Principle Chemically identical to the analyte, differing only in mass due to isotopic enrichment.[5]Structurally similar to endogenous even-chain lipids but contain an odd number of carbon atoms in their fatty acid chains, making them naturally absent or rare in most biological samples.[1]
Advantages - Gold Standard : Considered the most accurate approach.[5][6]- Co-elutes closely with the endogenous analyte, providing the best correction for matrix effects and ionization suppression.[2]- High chemical and physical similarity to the analyte.- Cost-effective alternative to isotopic standards.- Can provide robust quantification when isotopic standards are unavailable.[1]- Distinguishable from endogenous lipids.
Disadvantages - Higher cost.- Potential for isotopic scrambling or exchange.[2]- May exhibit slight retention time shifts compared to the native analyte.[2]- Physicochemical properties may differ slightly from even-chain analytes, potentially affecting extraction efficiency and ionization response.- Limited commercial availability for some lipid classes.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[1]Generally good, but may be less precise than isotopic standards due to differences in physical behavior compared to the analyte.
Quantitative Performance: Impact of Internal Standard Selection

The selection of an internal standard can significantly impact the accuracy and precision of lipid quantification. A study investigating the use of alternative isotopologue internal standards for measuring long-chain fatty acids provides valuable insight into the potential measurement errors.

Performance MetricMedian ValueRange of Observed Values
Accuracy (Relative Bias in QC Samples) 1.76%-39.6% to 18.1%
Accuracy (Spike-Recovery Bias) 8.82%-23.0% to 138%
Precision (Increase in Variance) 141%Not specified

Data adapted from a study on the impact of internal standard selection on fatty acid measurement.[7][8] These values highlight that while accuracy may remain relatively stable in some cases, the precision of the measurement can be substantially affected by the choice of a non-ideal internal standard.[7]

Experimental Methodologies

Detailed and consistent protocols are crucial for reproducible lipidomics analysis. Below are representative methods for sample preparation and analysis.

Diagram: General Lipidomics Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Addition of Internal Standard Cocktail A->B C 3. Lipid Extraction (e.g., MTBE or Folch Method) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Processing (Peak Integration) D->E F 6. Normalization & Quantification E->F G 7. Final Report (Lipid Concentrations) F->G

Caption: A typical workflow for quantitative lipidomics analysis.

Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is adapted for extracting lipids from cell pellets.

  • Internal Standard Addition : Add 34 µL of an internal standard mixture containing one standard per lipid class to the cell pellet and vortex thoroughly.[9]

  • Solvent Addition : Add 231 µL of methanol (MeOH) and 770 µL of MTBE to the sample.[9]

  • Incubation : Incubate the mixture for one hour at room temperature on an orbital shaker.[9]

  • Phase Separation : Induce phase separation by adding 192.5 µL of water. The final solvent ratio will be MTBE:MeOH:Water (10:3:2.5, v/v/v).[9]

  • Lipid Collection : Centrifuge the sample to separate the layers and carefully collect the upper organic layer, which contains the lipids.

  • Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The dried lipid extract is reconstituted and analyzed.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is commonly used for lipid separation.[1]

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.[1]

    • Flow Rate : A common flow rate is between 0.3-0.6 mL/min.[1]

    • Column Temperature : The column is maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[1]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) is typically used in both positive and negative modes to detect a wide range of lipid classes.

    • Data Acquisition : Data can be acquired using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high specificity and a broad linear range.[10]

Application in Drug Development: Lipid Signaling Pathways

Lipids are key players in cellular signaling pathways that are often targeted in drug development. Accurate quantification is critical to understanding how therapeutics modulate these pathways.

Diagram: The PI3K Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates Downstream Downstream Cellular Responses (Growth, Survival) AKT->Downstream

Caption: Overview of the PI3K lipid signaling pathway.

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][5] PIP3 acts as a second messenger, recruiting and activating downstream proteins like PDK1 and AKT, which in turn trigger a cascade of events leading to various cellular responses.[2] Given its role in cancer and other diseases, the PI3K pathway is a major target for drug development. Lipidomics allows for the precise measurement of changes in PIP2 and PIP3 levels, providing a direct readout of pathway activity in response to therapeutic intervention.

Conclusion

The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are considered the gold standard, odd-chain lipids can also provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

A Researcher's Guide: Deuterated vs. Non-Deuterated Lipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between deuterated and non-deuterated lipids is crucial for designing and interpreting membrane-related experiments. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the appropriate lipids for your research needs.

The replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H), in lipid molecules offers unique advantages in various biophysical techniques used to study membrane structure, dynamics, and interactions. However, it is essential to recognize that this isotopic substitution is not entirely benign and can introduce perturbations to the physical properties of the membrane. This guide will delve into the key differences, applications, and experimental considerations when working with deuterated and non-deuterated lipids.

Key Physicochemical Differences: A Tabular Comparison

The primary motivation for using deuterated lipids is to exploit the different neutron scattering lengths of hydrogen and deuterium and to simplify nuclear magnetic resonance (NMR) spectra. However, the increased mass of deuterium can lead to subtle changes in intermolecular interactions and, consequently, the collective properties of the lipid bilayer.

PropertyNon-Deuterated (Protiated) LipidsDeuterated LipidsExperimental TechniqueKey Findings & References
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) HigherLower by ~4.3 °C for chain-deuterated lipidsDifferential Scanning Calorimetry (DSC)Deuteration of the acyl chains leads to a consistent depression of the main phase transition temperature. For example, the Tm of DSPC is lowered by approximately 4.3 °C upon chain deuteration.[1][2] This is attributed to the slightly weaker C-D bond compared to the C-H bond, leading to altered van der Waals interactions.
Bilayer Thickness Generally thickerChain deuteration leads to a reduction in bilayer thickness, while headgroup deuteration can cause an increase.Small-Angle X-ray Scattering (SAXS) & Small-Angle Neutron Scattering (SANS)Studies on oriented multilamellar stacks of DOPC have shown that deuterated acyl chains result in a thinner bilayer.[1][3] Conversely, deuteration of the headgroup can lead to a slight increase in the lamellar repeat spacing.[1][3]
Area per Lipid SmallerLarger for chain-deuterated lipids in the fluid phase.SANS & Molecular Dynamics (MD) SimulationsThe reduction in bilayer thickness for chain-deuterated lipids is accompanied by an increase in the area per lipid molecule in the fluid phase.
Molecular Order HigherLower for chain-deuterated lipids.Solid-State Deuterium NMR (²H-NMR)The segmental order parameters (SCD) calculated from ²H-NMR spectra are generally lower for deuterated acyl chains, indicating increased conformational disorder.[4]
Resistance to Oxidative Stress More susceptible to lipid peroxidation.Significantly more resistant to lipid peroxidation.In vitro and in vivo studiesThe kinetic isotope effect of the stronger C-D bond makes deuterated polyunsaturated fatty acids (PUFAs) more resistant to hydrogen abstraction, a key step in lipid peroxidation.

Applications and Experimental Advantages of Deuterated Lipids

The unique properties of deuterated lipids make them invaluable tools in a range of biophysical and analytical techniques.

Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), are arguably the most significant applications of deuterated lipids.[5][6] The large difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm) allows for contrast variation . By selectively deuterating specific components of a membrane system (e.g., lipids, proteins, or solvent), researchers can effectively make other components "invisible" to neutrons, thereby highlighting the structure and interactions of the component of interest.[5][7]

Key Applications in Neutron Scattering:

  • Determining the location and orientation of membrane-bound peptides and proteins: By using deuterated lipids, the scattering signal from the lipid bilayer can be matched to that of the D₂O solvent (contrast matching), making the membrane effectively transparent and allowing for the direct visualization of the embedded protein.[7]

  • Characterizing lipid domains (rafts): Selective deuteration of one lipid species in a mixed bilayer can be used to study the formation, size, and composition of lipid domains.

  • Investigating the structure of asymmetric bilayers: By preparing vesicles with one leaflet composed of deuterated lipids and the other of non-deuterated lipids, the structural differences between the two leaflets can be resolved.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state deuterium NMR (²H-NMR) is a powerful technique for probing the structure and dynamics of lipid membranes.[4][9] By specifically labeling lipid molecules with deuterium at different positions, detailed information about the orientation and motion of different segments of the lipid molecule can be obtained.[4]

Key Applications in ²H-NMR:

  • Measuring lipid acyl chain order: The quadrupolar splitting observed in ²H-NMR spectra is directly related to the order parameter of the C-D bond, providing a measure of the conformational freedom of the acyl chains at different depths within the bilayer.[4]

  • Studying the effects of proteins and drugs on membrane structure: Changes in the ²H-NMR spectra of deuterated lipids upon the addition of a protein or drug molecule can reveal how these molecules perturb the lipid environment.[10][11][12]

  • Characterizing lipid phases: The lineshape of the ²H-NMR spectrum is sensitive to the phase of the lipid assembly (e.g., lamellar, hexagonal).

Mass Spectrometry and Lipidomics

In the field of lipidomics, deuterated lipids play a crucial role as internal standards for accurate quantification.[13] By spiking a sample with a known amount of a deuterated lipid analog, variations in sample extraction, processing, and instrument response can be corrected for, leading to more reliable and reproducible quantification of endogenous lipids.[13][14]

Experimental Protocols

Sample Preparation for Small-Angle Neutron Scattering (SANS) of Liposomes

This protocol provides a general outline for the preparation of unilamellar vesicles (liposomes) for SANS experiments.

Materials:

  • Deuterated and/or non-deuterated lipids in chloroform

  • D₂O or H₂O/D₂O buffer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., D₂O for contrast matching experiments) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed above the Tm of the lipids.

  • Sample Loading:

    • The resulting ULV suspension is then loaded into a quartz cuvette for SANS analysis.

Solid-State Deuterium NMR (²H-NMR) Spectroscopy of Lipid Membranes

This protocol outlines the basic steps for acquiring ²H-NMR spectra of deuterated lipid membranes.

Materials:

  • Deuterated lipids

  • Buffer (e.g., phosphate-buffered saline)

  • NMR spectrometer equipped with a solid-state probe

  • NMR tubes (e.g., 4 mm zirconia rotors for magic-angle spinning)

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a dried film of the deuterated lipid with a small amount of buffer (typically 30-50 wt% water).

    • The hydrated lipid paste is then carefully packed into an NMR rotor.

  • NMR Data Acquisition:

    • The rotor is placed in the solid-state NMR probe.

    • A quadrupolar echo pulse sequence is typically used to acquire the ²H-NMR spectrum. This sequence refocuses the dephasing of the magnetization due to the large quadrupolar interaction.

    • Key experimental parameters to be set include the pulse lengths, inter-pulse delay, and recycle delay.

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the ²H-NMR spectrum.

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The segmental order parameter (SCD) can then be calculated from the quadrupolar splitting.

Visualizing Experimental Workflows

Workflow for Studying Protein-Lipid Interactions using Neutron Scattering with Contrast Variation

G cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis & Modeling p1 Express & Purify Non-Deuterated Protein p4 Reconstitute Protein into Deuterated Liposomes p1->p4 p2 Synthesize or Extract Deuterated Lipids p3 Prepare Liposomes (e.g., by extrusion) p2->p3 p3->p4 s1 Prepare Samples in Varying H₂O/D₂O Ratios (Contrast Variation) p4->s1 s2 SANS Data Collection s1->s2 s3 Data Reduction & Normalization s2->s3 a1 Model Scattering Data (e.g., using form factors) s3->a1 a2 Determine Protein Structure & Location within the Bilayer a1->a2 a3 Analyze Protein-Induced Changes in Membrane Structure a2->a3

Caption: Workflow for investigating protein-lipid interactions using SANS with contrast variation.

Lipidomics Workflow using Deuterated Internal Standards

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Biological Sample (e.g., plasma, tissue) sp2 Add Deuterated Internal Standard Mix sp1->sp2 sp3 Lipid Extraction (e.g., Bligh-Dyer) sp2->sp3 lcms1 Chromatographic Separation (e.g., Reversed-Phase LC) sp3->lcms1 lcms2 Mass Spectrometry (MS and MS/MS) lcms1->lcms2 da1 Peak Integration for Endogenous & Deuterated Lipids lcms2->da1 da2 Calculate Response Ratios da1->da2 da4 Lipid Identification da1->da4 da3 Quantification using Calibration Curves da2->da3

Caption: A typical workflow for quantitative lipidomics using deuterated internal standards.

Conclusion: Making an Informed Choice

The choice between deuterated and non-deuterated lipids ultimately depends on the specific research question and the experimental technique being employed. For techniques like neutron scattering and solid-state NMR, the benefits of selective deuteration are unparalleled, providing unique structural and dynamic information that is otherwise inaccessible. However, it is crucial to be aware of the potential perturbations that deuteration can introduce, such as changes in phase transition temperature and bilayer thickness. For many other applications, particularly those not relying on isotopic contrast, non-deuterated lipids remain the standard and more cost-effective choice. By carefully considering the advantages and potential artifacts, researchers can harness the power of both deuterated and non-deuterated lipids to gain deeper insights into the complex world of biological membranes.

References

A Comparative Guide to Assessing the Isotopic Enrichment of 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for assessing the isotopic enrichment of 16:0-16:0 PC-d31, a deuterated phosphatidylcholine standard. The selection of an appropriate analytical technique is critical for obtaining accurate and precise data in lipidomics research, particularly in studies involving stable isotope labeling to elucidate metabolic pathways and lipid turnover. This document outlines the predominant methods, presents their comparative performance, and provides detailed experimental protocols.

Introduction to Isotopic Enrichment Analysis

Stable isotope labeling, followed by mass spectrometry, is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] By introducing a stable isotope-labeled compound, such as this compound, researchers can distinguish it from its endogenous, non-labeled counterparts. The isotopic enrichment, which is the proportion of the labeled species, provides crucial information on the dynamics of lipid metabolism.[2] The primary methods for this analysis are Direct Infusion Mass Spectrometry (also known as "shotgun lipidomics") and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Comparison of Analytical Methodologies

The two primary mass spectrometry-based approaches for analyzing the isotopic enrichment of lipids are Direct Infusion-Mass Spectrometry (DI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and specificity.

FeatureDirect Infusion-Mass Spectrometry (DI-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle The lipid extract is directly infused into the mass spectrometer without prior chromatographic separation.The lipid extract is first separated by liquid chromatography before entering the mass spectrometer.
Throughput High-throughput, with analysis times of a few minutes per sample.Lower throughput due to the time required for chromatographic separation.
Sample Complexity More susceptible to matrix effects and ion suppression from other lipids in the mixture.Reduced matrix effects and ion suppression due to the separation of lipids before analysis.[4]
Specificity Lower specificity, as isobaric and isomeric lipids are not separated.Higher specificity, with the ability to separate isobaric and isomeric lipid species.[4]
Sensitivity Generally lower sensitivity for low-abundance lipids due to ion suppression.Higher sensitivity for low-abundance lipids as they are separated from more abundant species.
Quantitative Accuracy Can be accurate with the use of appropriate internal standards and careful optimization.Generally considered more accurate for complex mixtures due to better separation and reduced matrix effects.
Instrumentation Can be performed on a variety of mass spectrometers, including triple quadrupoles and high-resolution instruments.Requires a liquid chromatography system coupled to a mass spectrometer.

Quantitative Performance Data

The following table summarizes typical performance metrics for the quantification of deuterated phosphatidylcholines using different mass spectrometry approaches. While specific data for this compound is not extensively published in a comparative format, the following represents expected performance based on similar analytes.

Performance MetricDirect Infusion-MS/MSLC-MS/MS
Precision (%RSD) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Linearity (R²) > 0.99> 0.995
Limit of Quantification (LOQ) pmol rangefmol to pmol range

Experimental Protocols

Lipid Extraction

A standard lipid extraction is the initial step for both DI-MS and LC-MS analysis. The Bligh and Dyer method is a common choice.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., cell pellet, plasma)

  • Internal standard (if required for absolute quantification)

Procedure:

  • To a 1 mL homogenized sample, add 2.5 mL of methanol and 1.25 mL of chloroform.

  • Sonicate the mixture with 4-5 short bursts.

  • Add an additional 1.0 mL of deionized water and 1.25 mL of chloroform and vortex vigorously.

  • Centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Repeat the chloroform extraction twice and combine the organic phases.

  • Evaporate the chloroform under a stream of nitrogen and store the lipid extract at -20°C until analysis.

Direct Infusion-Mass Spectrometry (DI-MS) Protocol

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Reconstitute the dried lipid extract in an appropriate solvent, such as methanol/chloroform (1:1, v/v) containing a low concentration of an ammonium salt (e.g., 10 mM ammonium acetate) to promote ion formation.

  • Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode.

  • Perform a precursor ion scan for m/z 184.1, which is the characteristic phosphocholine headgroup fragment. This will selectively detect all phosphatidylcholine species.

  • To determine isotopic enrichment, acquire full scan mass spectra in the mass range encompassing the unlabeled (m/z of 16:0-16:0 PC) and the deuterated (m/z of this compound) species.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer with an ESI source.

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Acquire data in positive ion mode.

  • Perform a full scan analysis to detect the precursor ions of both the unlabeled and deuterated PC.

  • Alternatively, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the specific m/z values of the unlabeled and d31-labeled 16:0-16:0 PC. For MRM, the transition would be the precursor ion to the m/z 184.1 product ion.

Isotopic Enrichment Calculation

The isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled lipid peaks in the mass spectrum.

Formula: Isotopic Enrichment (%) = [Intensity(Labeled PC) / (Intensity(Labeled PC) + Intensity(Unlabeled PC))] x 100

Correction for Natural Isotope Abundance: For precise measurements, it is important to correct for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1 and M+2 peaks of the unlabeled lipid, which may overlap with the isotopic cluster of the deuterated species. This can be done using algorithms available in specialized software or by applying mathematical corrections based on the known natural isotopic abundances.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract reconstitution Reconstitution in Appropriate Solvent dried_extract->reconstitution di_ms Direct Infusion-MS reconstitution->di_ms High Throughput lc_ms LC-MS reconstitution->lc_ms High Specificity data_acquisition Data Acquisition (Full Scan or Precursor Ion Scan) di_ms->data_acquisition lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration enrichment_calc Isotopic Enrichment Calculation peak_integration->enrichment_calc

Caption: General experimental workflow for assessing isotopic enrichment.

logical_relationship cluster_method_selection Method Selection cluster_di_pros_cons DI-MS Considerations cluster_lc_pros_cons LC-MS Considerations start Objective: Assess Isotopic Enrichment of this compound di_ms Direct Infusion-MS start->di_ms lc_ms LC-MS start->lc_ms di_pros Pros: - High Throughput - Simpler Workflow di_ms->di_pros di_cons Cons: - Ion Suppression - Lower Specificity di_ms->di_cons lc_pros Pros: - High Specificity - Higher Sensitivity - Reduced Matrix Effects lc_ms->lc_pros lc_cons Cons: - Lower Throughput - More Complex Workflow lc_ms->lc_cons end_node Informed Decision Based on Experimental Needs di_pros->end_node di_cons->end_node lc_pros->end_node lc_cons->end_node

Caption: Decision-making framework for method selection.

References

Inter-Laboratory Comparison Guide for Lipidomics: A Focus on Phosphatidylcholine Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for lipidomics analysis, with a specific focus on the quantification of phosphatidylcholine (PC). It leverages data from large-scale ring trials and established methodologies to illustrate expected variance and best practices. The principles outlined are demonstrated through the application of a deuterated internal standard, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d31 (16:0-16:0 PC-d31), a common tool for ensuring analytical accuracy.

Data Presentation: Inter-Laboratory Performance

Accurate and reproducible lipid quantification across different laboratories is crucial for translational and clinical research.[1][2] Large-scale comparison studies help establish benchmark values and quantify the expected variability.

One of the most comprehensive inter-laboratory studies in lipidomics was organized by the National Institute of Standards and Technology (NIST) using Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma".[3][4] This study involved 31 diverse laboratories, each employing their own unique analytical workflow, to measure a wide range of lipids.[3] The resulting data provides consensus estimates for hundreds of lipid species, serving as a benchmark for method validation and quality control.[3]

The following table summarizes the consensus statistical values for endogenous PC(16:0/16:0) or PC(32:0), the non-deuterated analogue to the internal standard of interest, as determined by the NIST study. This data illustrates the typical performance and variability researchers can expect when this lipid is measured across multiple expert laboratories.

Table 1: Inter-Laboratory Consensus Values for PC(32:0) in NIST SRM 1950 Human Plasma

ParameterValueDescription
Lipid Species Phosphatidylcholine PC(32:0)Sum composition of the lipid measured.
Number of Labs (N) 14The number of participating laboratories that measured this specific lipid.
Consensus Median (µmol/L) 1.13The median concentration reported across all laboratories.
Median Abs. Dev. (µmol/L) 0.28A robust measure of the statistical dispersion of the reported values.
Mean (µmol/L) 1.34The average concentration reported across all laboratories.
Std. Deviation (µmol/L) 0.63A measure of the amount of variation or dispersion of the reported values.
Relative Std. Dev. (%) 47%The standard deviation expressed as a percentage of the mean.

Data sourced from the NIST interlaboratory comparison exercise for lipidomics using SRM 1950.[3][4]

Experimental Protocols

Reliable lipid quantification is underpinned by rigorous and consistent experimental protocols. The use of a stable isotope-labeled internal standard, such as this compound, added at the very beginning of the sample preparation process, is a cornerstone of high-quality lipidomics.[5][6] This standard mimics the chemical behavior of the endogenous analyte (PC 16:0/16:0) and is used to correct for sample loss during extraction and variability in instrument response.[7][8]

Sample Preparation: Lipid Extraction using MTBE

The methyl-tert-butyl ether (MTBE) extraction method is widely used for high-throughput lipidomics due to its efficiency and reduced use of hazardous chlorinated solvents compared to older methods like Folch or Bligh and Dyer.[9][10]

Protocol:

  • Sample Aliquoting: Start with a defined volume of the biological sample (e.g., 20 µL of human plasma) in a 1.5 mL microcentrifuge tube.[10]

  • Internal Standard Spiking: Add a known amount of the internal standard mixture, including this compound, to the sample. This should be done at the earliest stage to account for all subsequent variations.[5][7]

  • Solvent Addition: Add 225 µL of cold methanol (MeOH) containing the internal standards and 750 µL of methyl tert-butyl ether (MTBE).[11]

  • Homogenization/Incubation: Vortex the mixture thoroughly (e.g., for 10 seconds) and incubate on ice or at 4°C for a set period (e.g., 1 hour) to ensure complete protein precipitation and lipid solubilization.[10][11]

  • Phase Separation: Induce phase separation by adding 188 µL of LC-MS grade water. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 2-10 minutes at 4°C.[10][11]

  • Lipid Layer Collection: Three layers will form: an upper organic (lipid-containing) layer, a middle aqueous (hydrophilic metabolite) layer, and a bottom protein pellet.[10] Carefully collect the upper organic layer and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[11] Reconstitute the dried lipid film in a solvent compatible with the LC system (e.g., 100 µL of methanol/toluene 9:1) for analysis.[10]

Data Acquisition: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for lipidomics.[12][13]

Methodology:

  • Chromatography: Separation is typically performed using a reverse-phase column (e.g., C18 or C8) to separate lipid classes and species based on their hydrophobicity.[14]

  • Mass Spectrometry: A high-resolution mass spectrometer is used for detection.[13] Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Quantification: The quantification of endogenous PC(16:0/16:0) is achieved by comparing its peak area to the peak area of the spiked deuterated internal standard, PC(16:0/16:0)-d31.[6] This ratio is used to calculate the absolute or relative concentration of the analyte.

Mandatory Visualizations

Experimental and Data Analysis Workflow

The following diagrams illustrate the typical workflows in an inter-laboratory lipidomics study, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Biological Sample (e.g., Plasma) IS Spike Internal Standard (this compound) Sample->IS Extract Lipid Extraction (e.g., MTBE Method) IS->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Peak Peak Picking & Alignment LCMS->Peak ID Lipid Identification Peak->ID Quant Quantification vs. IS ID->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: A typical experimental workflow for a lipidomics study using internal standards.

Phosphatidylcholine (PC) Metabolism

Phosphatidylcholine is a central hub in lipid metabolism. The diagram below outlines the key synthesis and catabolic pathways, primarily the Kennedy pathway for de novo synthesis.

Choline Choline CK Choline Kinase (CK) Choline->CK PCho Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) PCho->CCT CDPCho CDP-Choline CPT Cholinephosphotransferase (CPT) CDPCho->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLC Phospholipase C (PLC) PC->PLC LPC Lysophosphatidylcholine (LPC) GPC Glycerophosphocholine FA Fatty Acid FA->PLA2 CK->PCho CCT->CDPCho CPT->PC PLA2->LPC PLC->DAG

Caption: Simplified diagram of phosphatidylcholine (PC) synthesis and catabolic pathways.[15][16]

Logical Workflow for Data Normalization

The core principle of using an internal standard (IS) is to normalize the analytical signal of the target analyte to correct for experimental variations.

Analyte_Raw Raw Peak Area (Endogenous PC) Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Raw->Ratio IS_Raw Raw Peak Area (PC-d31 IS) IS_Raw->Ratio Final_Conc Calculate Final Analyte Concentration Ratio->Final_Conc IS_Conc Known Concentration of IS IS_Conc->Final_Conc Result Normalized Result Final_Conc->Result

Caption: Logical workflow for data normalization using a deuterated internal standard.

References

A Comparative Guide to Internal Standards in Phospholipid Quantification: 16:0-16:0 PC-d31 versus Odd-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of phospholipids is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of two widely used types of internal standards for mass spectrometry-based phospholipid analysis: the deuterated standard 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d31 (16:0-16:0 PC-d31) and odd-chain lipid standards.

This comparison is supported by a review of established methodologies and performance data to assist in the selection of the most suitable standard for your research needs.

Principle of Internal Standardization in Lipidomics

Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It is added in a known amount to the sample at an early stage of the workflow. By comparing the signal of the endogenous lipid to the signal of the internal standard, variations in sample handling and instrument response can be normalized, leading to more accurate and reproducible quantification.

Performance Comparison: Deuterated vs. Odd-Chain Standards

The selection between a deuterated standard like this compound and an odd-chain lipid standard (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine or 17:0-17:0 PC) depends on several factors, including the specific lipid species being quantified, the biological matrix, and the analytical platform.

Performance Metric This compound (Deuterated Standard) Odd-Chain Lipid Standards (e.g., 17:0-17:0 PC)
Chemical & Physical Similarity Nearly identical to the endogenous 16:0-16:0 PC, ensuring very similar extraction efficiency and ionization behavior. Co-elutes closely with the analyte in liquid chromatography (LC).Similar, but differences in acyl chain length can lead to slight variations in extraction recovery and chromatographic retention time compared to a range of even-chain endogenous lipids.
Correction for Matrix Effects Excellent. Due to its close co-elution with the endogenous analyte, it experiences and corrects for very similar matrix-induced ion suppression or enhancement.Good. Generally effective in correcting for matrix effects, but its slightly different retention time may mean it doesn't experience the exact same matrix interference as all endogenous even-chain lipids.
Potential for Interference Low. The mass shift from deuterium labeling clearly distinguishes it from the endogenous lipid. However, there is a very low risk of isotopic overlap with other lipids, especially in complex samples. Potential for isotopic scrambling or exchange is a consideration.Very Low. Odd-chain lipids are naturally absent or present at very low levels in most mammalian systems, minimizing the risk of interference with endogenous lipids.
Accuracy & Precision High. The close physicochemical match to the analyte generally leads to high accuracy and precision in quantification.High. Can provide accurate and precise quantification, although its performance may vary slightly for endogenous lipids with significantly different chain lengths.
Cost & Availability Generally more expensive due to the complex synthesis required for deuteration. Commercially available from specialized suppliers.Typically more cost-effective than deuterated standards. A variety of odd-chain lipid standards are commercially available.
Versatility Primarily used for the quantification of its specific endogenous counterpart (16:0-16:0 PC) and other closely related even-chain PCs.Can be used as a single internal standard for the quantification of a broader range of PC species with varying even-chain lengths.

Experimental Protocols

Accurate comparison of internal standard performance relies on a well-defined experimental workflow. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, which can be adapted for a head-to-head comparison of this compound and odd-chain lipid standards.

Lipid Extraction (Folch Method)
  • Sample Preparation: To a 1.5 mL glass vial, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or an odd-chain PC standard) in methanol to the sample.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phospholipid species.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A typical gradient would be:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification. Precursor ion scanning for the characteristic phosphocholine headgroup fragment (m/z 184.07) can also be employed for broader PC profiling.

    • MRM Transitions:

      • Endogenous PCs: Monitor the precursor ion of each specific PC and its characteristic fragment ion (m/z 184.07).

      • This compound: Monitor the specific precursor ion of the deuterated standard and its corresponding fragment ion (m/z 184.07).

      • Odd-Chain PC Standard: Monitor the specific precursor ion of the odd-chain standard and its fragment ion (m/z 184.07).

Visualizing the Workflow

To illustrate the process of selecting and validating an internal standard, the following diagrams outline the key steps and decision points.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or Odd-Chain PC) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM or Precursor Ion Scan) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification Normalize->Quantify

A typical experimental workflow for phospholipid quantification.

Logical_Relationship cluster_goal Goal cluster_approach Approach cluster_choices Internal Standard Choices cluster_evaluation Performance Evaluation Goal Accurate Phospholipid Quantification IS Internal Standardization Goal->IS Deuterated Deuterated Standard (e.g., this compound) IS->Deuterated OddChain Odd-Chain Standard (e.g., 17:0-17:0 PC) IS->OddChain Linearity Linearity Deuterated->Linearity Accuracy Accuracy Deuterated->Accuracy Precision Precision Deuterated->Precision Recovery Recovery Deuterated->Recovery MatrixEffect Matrix Effect Correction Deuterated->MatrixEffect OddChain->Linearity OddChain->Accuracy OddChain->Precision OddChain->Recovery OddChain->MatrixEffect

Logical relationship for selecting an internal standard.

Conclusion

Both this compound and odd-chain lipid standards are valuable tools for the accurate quantification of phospholipids.

  • This compound is the gold standard for quantifying its endogenous counterpart and other closely related even-chain PCs, offering excellent correction for matrix effects due to its near-identical chemical properties.

  • Odd-chain lipid standards provide a cost-effective and versatile alternative, capable of quantifying a broader range of PC species with a single standard.

The optimal choice will depend on the specific goals of the study, the lipid species of interest, and the available resources. For studies requiring the highest accuracy for a specific even-chain PC, a corresponding deuterated standard is recommended. For broader profiling studies or when cost is a consideration, odd-chain standards offer a robust and reliable option. It is always advisable to validate the chosen internal standard in the specific biological matrix and analytical system being used to ensure the highest quality data.

Validating the Stability of 16:0-16:0 PC-d31 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and reproducibility of quantitative data. Among the various options, stable isotope-labeled lipids, such as 1,2-dipalmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31), are considered the gold standard. This guide provides an objective comparison of this compound with other alternatives and presents supporting experimental protocols for validating its stability in biological matrices.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency in the mass spectrometer, while being distinguishable by its mass. This compound, being a deuterated analog of a common saturated phosphatidylcholine, fulfills these criteria for the quantification of phosphatidylcholine species. Its stability is a critical factor for reliable results, especially in longitudinal studies or when sample analysis is delayed.

While direct head-to-head quantitative stability data between different deuterated lipid standards in biological matrices is sparse in the literature, a qualitative and illustrative quantitative comparison can be made based on the known behavior of lipid classes and the stringent stability requirements outlined by regulatory bodies. The stability of an internal standard is typically assessed by monitoring its concentration in a biological matrix under various storage conditions over time. The acceptance criterion is often that the mean concentration should be within ±15% of the nominal concentration.[1][2]

Table 1: Comparison of Deuterated Internal Standards in Biological Matrices

Internal Standard ClassAnalyte ClassKey Stability ConsiderationsIllustrative Long-Term Stability (-80°C, 12 months)
This compound Phosphatidylcholines (PCs)Highly stable due to saturated acyl chains, making it resistant to oxidation. Low susceptibility to enzymatic degradation at low temperatures. Potential for deuterium-hydrogen exchange at acidic positions should be considered, though generally minimal under proper storage.98% ± 4% of initial concentration
Deuterated Phosphatidylethanolamines (PE-dx)Phosphatidylethanolamines (PEs)Similar stability to PCs if saturated. Unsaturated PEs are more prone to oxidation. Headgroup can be involved in enzymatic modifications.97% ± 5% of initial concentration
Deuterated Triacylglycerols (TG-dx)Triacylglycerols (TGs)Generally stable, but can be subject to hydrolysis by lipases, especially if samples are not properly handled and stored to inhibit enzyme activity.95% ± 6% of initial concentration
Deuterated Free Fatty Acids (FFA-dx)Free Fatty Acids (FFAs)Prone to oxidation, especially polyunsaturated fatty acids. Can bind to albumin and other proteins in the matrix.92% ± 8% of initial concentration

Experimental Protocols

A rigorous validation of the stability of this compound in the intended biological matrix is crucial before its implementation in a quantitative assay. The following protocols are based on established bioanalytical method validation guidelines.[1][3]

Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma stored at -80°C over an extended period (e.g., 12 months).

Materials:

  • This compound stock solution

  • Control human plasma (free of the internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Stability Samples:

    • Spike a known concentration of this compound into a bulk volume of control human plasma.

    • Aliquot the spiked plasma into multiple small vials to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -80°C.

  • Analysis:

    • At each time point (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of aliquots.

    • Thaw the samples under controlled conditions.

    • Extract the lipids using a validated method (e.g., Folch or Bligh-Dyer extraction).

    • Analyze the extracted samples by LC-MS/MS to determine the concentration of this compound.

  • Data Evaluation:

    • Compare the mean concentration of this compound at each time point to the initial concentration (time 0).

    • The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw and Bench-Top Stability of this compound

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles and during short-term storage at room temperature.

Procedure:

  • Freeze-Thaw Stability:

    • Use aliquots of the spiked plasma prepared in Protocol 1.

    • Subject the samples to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them at room temperature.

    • After the final thaw, extract the lipids and analyze by LC-MS/MS.

    • Compare the results to those from samples that have not undergone freeze-thaw cycles.

  • Bench-Top Stability:

    • Thaw aliquots of the spiked plasma and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the bench during processing.

    • After the designated time, extract the lipids and analyze by LC-MS/MS.

    • Compare the results to those from samples analyzed immediately after thawing.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Testing cluster_analysis Analysis prep_spike Spike this compound into Biological Matrix prep_aliquot Aliquot Spiked Matrix prep_spike->prep_aliquot storage_lt Long-Term Storage (-80°C) prep_aliquot->storage_lt storage_ft Freeze-Thaw Cycles prep_aliquot->storage_ft storage_bt Bench-Top Storage (Room Temperature) prep_aliquot->storage_bt analysis_extract Lipid Extraction storage_lt->analysis_extract storage_ft->analysis_extract storage_bt->analysis_extract analysis_lcms LC-MS/MS Analysis analysis_extract->analysis_lcms analysis_data Data Processing & Comparison analysis_lcms->analysis_data

Caption: Experimental workflow for validating internal standard stability.

PC_signaling cluster_pathways Signaling Pathways PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD LPC Lysophosphatidylcholine (LPC) PLA2->LPC FA Fatty Acid (e.g., Arachidonic Acid) PLA2->FA DAG Diacylglycerol (DAG) PLC->DAG P_Choline Phosphocholine PLC->P_Choline PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Downstream Signaling Downstream Signaling LPC->Downstream Signaling Eicosanoid Synthesis Eicosanoid Synthesis FA->Eicosanoid Synthesis Protein Kinase C Activation Protein Kinase C Activation DAG->Protein Kinase C Activation mTOR Signaling mTOR Signaling PA->mTOR Signaling

Caption: Phosphatidylcholine-derived signaling pathways.

References

A Comparative Guide to 16:0-16:0 PC-d31 as a Lipid Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantification of phosphatidylcholines (PCs) and other lipid species, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 16:0-16:0 PC-d31 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated d31-palmitoyl chain) against other common internal standards used in mass spectrometry-based lipidomics. The information presented is supported by established principles in the field and data from relevant studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative lipidomics.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to their endogenous, non-labeled counterparts. This similarity ensures that the SIL standard behaves almost identically to the analyte of interest during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. The mass difference introduced by the stable isotopes (in this case, 31 deuterium atoms) allows the mass spectrometer to distinguish between the standard and the analyte, enabling accurate correction for any variations that may occur throughout the analytical workflow.[2]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy, precision, and reliability of quantitative lipidomics data. Below is a comparison of this compound with other commonly used types of internal standards.

Performance Metric This compound (Deuterated Standard) Odd-Chain Lipid Standards (e.g., 17:0/17:0 PC) Non-Deuterated Structural Analogues
Chemical & Physical Similarity Nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response.Similar, but differences in chain length can lead to slight variations in chromatographic retention and ionization efficiency.Can have significantly different extraction and ionization behavior compared to the analyte of interest.
Correction for Matrix Effects Excellent. Co-elution with the analyte allows for effective compensation of ion suppression or enhancement.Good, but may not perfectly mimic the matrix effects experienced by the endogenous lipid due to slight differences in retention time.Poor. Different retention times and chemical properties lead to inadequate correction for matrix effects.
Accuracy of Quantification High. Provides the most accurate correction for sample loss and analytical variability.Moderate to High. Can provide good quantification but may introduce a small bias.Low to Moderate. Prone to significant inaccuracies due to differential behavior during analysis.
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[3]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.Variable and often non-linear, especially in complex biological matrices.
Precision (Reproducibility) High. The use of a SIL standard significantly reduces the coefficient of variation (%CV) in quantitative measurements.[4]Good. Generally provides acceptable precision for many applications.Low. Results can be highly variable between samples and analytical runs.
Availability and Cost Generally more expensive due to the complex synthesis required.More readily available and less expensive than deuterated standards.Widely available and generally the least expensive option.

Experimental Protocols

Accurate lipid quantification is highly dependent on a robust and reproducible experimental workflow. The following are detailed methodologies for key experiments where this compound can be utilized as an internal standard.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard Solution: this compound in chloroform/methanol (1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or water)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To 50 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analyte.

  • Solvent Addition: Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water, 75:20:5, v/v/v).[5]

LC-MS/MS Analysis of Phosphatidylcholines

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of PCs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive ion mode is typically used for the analysis of PCs.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification on a triple quadrupole mass spectrometer. For PCs, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is often employed for identification.[6]

  • MRM Transitions:

    • Endogenous 16:0/16:0 PC: Precursor ion (Q1) m/z 734.6 -> Product ion (Q3) m/z 184.1

    • Internal Standard this compound: Precursor ion (Q1) m/z 765.8 -> Product ion (Q3) m/z 184.1

  • Data Analysis: The peak area of the endogenous lipid is normalized to the peak area of the this compound internal standard. Quantification is then performed using a calibration curve constructed with known concentrations of a non-deuterated 16:0-16:0 PC standard.

Mandatory Visualizations

The following diagrams illustrate the logical flow of a typical lipidomics experiment and the decision-making process for selecting an appropriate internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction LC_Separation LC Separation (C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for quantitative lipidomics.

IS_Selection_Logic Start Start: Select Internal Standard Accuracy Is Highest Accuracy Required? Start->Accuracy Cost Is Cost a Major Constraint? Accuracy->Cost No SIL Use Stable Isotope-Labeled (e.g., this compound) Accuracy->SIL Yes Odd_Chain Use Odd-Chain Lipid Standard Cost->Odd_Chain Yes Analogue Use Non-Deuterated Analogue (Lower Accuracy) Cost->Analogue No

Caption: Logical workflow for selecting an internal standard.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a comprehensive overview of the proper disposal procedures for 16:0-16:0 PC-d31 (1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine), a deuterated phospholipid. Adherence to these protocols is crucial for maintaining laboratory safety and environmental responsibility.

Chemical and Safety Data Overview

Based on available Safety Data Sheets (SDS) for deuterated phospholipids and their non-deuterated counterparts, this compound is classified as a non-hazardous substance. However, it is essential to handle all laboratory chemicals with care. The following table summarizes key data for this compound:

PropertyData
Chemical Name 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine
Synonyms This compound, DPPC-d62
Molecular Formula C₄₀H₁₈D₆₂NO₈P
Appearance White to off-white solid
Primary Hazard Combustible solid (Storage Class 11)
GHS Classification Not a hazardous substance or mixture
Disposal Consideration Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The overarching principle is to prevent environmental contamination and ensure the safety of all personnel.

1. Waste Identification and Segregation:

  • Clearly label the waste container with the chemical name: "this compound waste".

  • Do not mix with other waste streams, particularly hazardous materials such as solvents, heavy metals, or reactive chemicals.[1]

2. Containerization:

  • Whenever possible, use the original container for disposal.[1]

  • If the original container is not available, use a clean, dry, and compatible container with a secure lid.

  • Ensure the container is appropriately labeled with the contents and any relevant safety information.

3. Institutional Procedure Verification:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.[1] Institutional protocols may vary.

  • Some institutions may permit the disposal of small quantities of non-hazardous, non-regulated chemicals in the regular solid waste stream, provided they are securely contained and clearly labeled. However, this must be confirmed with your EHS department.

4. Final Disposal:

  • Once prepared and approved, transfer the contained waste to the designated chemical waste collection area as directed by your institution's EHS program.

  • Maintain a record of the disposed chemical as part of your laboratory's chemical inventory management.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_verification Verification cluster_disposal Disposal identify Identify Waste as This compound segregate Segregate from Hazardous Waste identify->segregate containerize Use Original or Compatible Labeled Container segregate->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs Proceed with verified procedure transfer Transfer to Designated Chemical Waste Area consult_ehs->transfer record Update Chemical Inventory Records transfer->record

Disposal Workflow for this compound

Disclaimer: The information provided is based on generally accepted laboratory safety practices and available safety data. Always prioritize your institution's specific waste disposal policies and consult with your EHS department for guidance.

References

Personal protective equipment for handling 16:0-16:0 PC-d31

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16:0-16:0 PC-d31

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d31.

This document provides crucial safety and logistical information for the proper handling of this compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d31. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain product integrity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. A risk assessment should be conducted to determine if additional PPE is required for specific procedures.[1]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or gogglesProtects against accidental splashes or airborne particles.[2]
Hand Protection Disposable nitrile glovesProvides a barrier against direct skin contact.[2][3]
Body Protection Laboratory coat or disposable gownProtects clothing and skin from contamination.[1]
Respiratory Protection Not generally requiredMay be necessary if there is a risk of generating dust or aerosols.
Foot Protection Closed-toe shoesProtects feet from potential spills or falling objects.[2]

Operational and Disposal Plan

This section outlines the step-by-step procedures for the safe handling, storage, and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is -20°C.[5][6]

  • Inert Atmosphere: For long-term stability, especially if the compound is a powder, it should be stored under an inert gas like argon or nitrogen.[6]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Environment: Work in a clean, designated area, such as a laboratory fume hood, to minimize the risk of contamination and inhalation.

  • Weighing (if solid): If the compound is in powder form, allow the container to reach room temperature before opening to prevent condensation.[6] Minimize dust generation during weighing.[4][5]

  • Dissolving (if applicable): When preparing solutions, use appropriate glassware. Avoid using plastic containers with organic solvents, as this can lead to leaching of impurities.[6]

  • Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[4]

Disposal Plan
  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled waste container.

  • Waste Segregation: Segregate chemical waste from regular trash.

  • Disposal Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Prepare Work Area A->B C Retrieve from Storage D Equilibrate to Room Temp C->D E Weigh/Measure D->E F Prepare Solution E->F G Clean Work Area F->G I Store Remaining Product F->I H Segregate Waste G->H J Dispose via EHS H->J

Caption: Workflow for handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。